6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8/h1-2,5,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCKEXMCUNMOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine chemical properties and structure
The following technical guide provides an in-depth analysis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Identity, Synthesis, and Medicinal Applications
Executive Summary
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocycle characterized by a fused benzene and morpholine (oxazine) ring system, substituted with a trifluoromethyl group at the 6-position.[1] This scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and quinoline derivatives. Its primary utility lies in its ability to modulate ion channels (specifically KCNQ2/3) and serve as a core for anticoagulants and neuroprotective agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical parameters for blood-brain barrier (BBB) penetration.
Chemical Identity & Structural Analysis[2][3][4][5]
This molecule exists as a secondary amine within a dihydro-benzoxazine framework. The 6-position substitution with a trifluoromethyl group (-CF3) introduces strong electron-withdrawing character, influencing the pKa of the nitrogen and the overall dipole moment.
| Attribute | Detail |
| IUPAC Name | 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
| Common Name | 6-TFMB-Benzoxazine |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol |
| SMILES | FC(F)(F)c1cc2OCCNc2cc1 |
| CAS Number | Note: Often indexed as derivatives (e.g., Ethyl ester CAS: 68281-49-2).[1][2][3] Parent amine is less common in bulk catalogs. |
| Core Scaffold | 3,4-dihydro-2H-1,4-benzoxazine |
3D Conformational Analysis
The 1,4-oxazine ring adopts a half-chair conformation to relieve torsional strain. The nitrogen atom at position 4 is pyramidal (sp3 hybridized), allowing for rapid inversion, though substituents at this position can lock the conformation. The -CF3 group is bulky (Van der Waals radius ~2.2 Å), creating steric hindrance that can dictate binding orientations in protein pockets.
Physicochemical Profile
The following properties are critical for assessing "drug-likeness" (Lipinski's Rule of 5 compliance).
| Property | Value (Predicted/Experimental) | Implication for Drug Design |
| LogP (Octanol/Water) | ~2.2 - 2.5 | Highly lipophilic; excellent membrane permeability. |
| TPSA (Topological Polar Surface Area) | ~21.3 Ų | Favorable for BBB penetration (Target < 90 Ų). |
| H-Bond Donors | 1 (NH) | Available for hydrogen bonding with receptor residues (e.g., Ser, Thr). |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms can act as weak acceptors. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | The -CF3 group lowers the basicity of the aniline nitrogen compared to unsubstituted benzoxazine (pKa ~5.5). |
| Solubility | Low in water; High in DMSO, DCM | Requires formulation strategies (e.g., salt formation) for aqueous delivery. |
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold.[4] Route A is preferred for high-throughput synthesis, while Route B offers higher purity and control for scale-up.
Route A: Direct Cyclization (The "One-Pot" Approach)
Direct alkylation of the aminophenol with a di-electrophile.
-
Reagents: 2-amino-4-(trifluoromethyl)phenol, 1,2-dibromoethane, Potassium Carbonate (
). -
Solvent: DMF or Acetone (Reflux).
-
Mechanism: Double nucleophilic substitution (
). The phenoxide attacks first (more nucleophilic), followed by the amine. -
Yield: Moderate (40-60%). Side products include N,O-dialkylated dimers.
Route B: Reductive Cyclization (The "Stepwise" Approach)
This protocol is recommended for high-purity applications.
Step 1: Acylation to Benzoxazinone
React 2-amino-4-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a weak base (
Step 2: Carbonyl Reduction Reduce the amide carbonyl of the intermediate using a strong hydride donor.
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions: Reflux in anhydrous THF for 4-16 hours.
-
Quench: Careful addition of Methanol followed by HCl to break the boron-amine complex.
Visualization of Synthetic Pathways[9]
Caption: Figure 1. Synthetic pathways for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. The solid line represents the preferred two-step reductive cyclization for higher purity.
Reactivity & Functionalization[11][12]
The 3,4-dihydro-2H-1,4-benzoxazine core is a versatile building block.[5] The secondary amine (
N-Functionalization (Library Generation)
-
N-Alkylation: Reacts with alkyl halides (
) and base ( ) to introduce lipophilic tails. -
N-Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides. This is the key step for generating KCNQ openers (e.g., retigabine analogs where the aniline is acylated).
-
Buchwald-Hartwig Coupling: The
can participate in Pd-catalyzed coupling with aryl halides to form N-aryl derivatives.
Electrophilic Aromatic Substitution
The 6-position is blocked by
-
Electronic Effects: The
group strongly deactivates the ring. However, the (amine) and (ether) are electron-donating. -
Regioselectivity: Substitution typically occurs at the 7-position (ortho to the
and para to the Nitrogen, though steric hindrance from is significant) or the 8-position (ortho to the Oxygen).
Medicinal Chemistry Applications
KCNQ2/3 Potassium Channel Openers
The benzoxazine scaffold is a bioisostere for the triaminophenyl core of Retigabine (Ezogabine).
-
Mechanism: These compounds bind to the pore-forming domain of the KCNQ channel, stabilizing the open state and hyperpolarizing the neuronal membrane.
-
Role of CF3: The 6-CF3 group replaces the 6-halogen (Cl/Br) found in earlier generations. This substitution:
-
Increases metabolic stability (blocks P450 oxidation at the 6-position).
-
Enhances lipophilicity for better CNS penetration.
-
Maintains the electron-deficient character required for the pi-pi stacking interactions in the binding pocket.
-
Anticoagulants (Factor Xa Inhibitors)
Benzoxazine derivatives serve as the P4 (S4 binding element) in Factor Xa inhibitors. The bicyclic system provides a rigid linker that orients the basic group (interacting with Asp189) and the hydrophobic group (interacting with the S4 pocket).
Bioisosterism Map
Caption: Figure 2. Bioisosteric relationships of the benzoxazine scaffold in drug design.
Experimental Protocol: Synthesis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine[1][6]
Objective: Synthesis via reduction of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.
Materials:
-
6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)
-
Borane-THF complex (1.0 M in THF, 3.0 eq)
-
10% HCl
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the starting benzoxazinone (e.g., 500 mg) in anhydrous THF (10 mL). Cool to 0°C.[5][4][6]
-
Reduction: Add
dropwise via syringe over 10 minutes. Gas evolution ( ) may occur. -
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amide spot should disappear.
-
Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling).
-
Hydrolysis: Add 10% HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH (1M) to pH > 10. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Result: A pale yellow oil or low-melting solid. Validation:
-
1H NMR (CDCl3): Look for disappearance of the amide proton (~10.5 ppm) and appearance of the amine proton (~4.0 ppm, broad). The
bridge signals will shift upfield compared to the lactam. -
MS (ESI): [M+H]+ = 204.1.
References
-
Synthesis of Benzoxazines: Kotha, S., et al.[9] "Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives." Heterocycles, 1994, 38(1), 5-16. Link
- KCNQ Openers:Miceli, F., et al. "Benzoxazine derivatives as novel KCNQ2/3 channel openers." Molecular Pharmacology, 2008.
-
General Properties: BenchChem. "Predicted properties for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol derivatives." Link
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[10] Chem. Soc. Rev., 2008, 37, 320-330. Link
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Biological Activity Profile of Trifluoromethylated Benzoxazine Scaffolds
An In-Depth Technical Guide
Introduction: The Strategic Advantage of Trifluoromethylated Benzoxazines
In the landscape of medicinal chemistry, the 1,3-benzoxazine core is a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] Its rigid, fused-bicyclic system provides a defined three-dimensional orientation for substituent groups to interact with biological targets. However, the true potential of this scaffold is often unlocked through strategic functionalization. Among the most powerful modifications in modern drug design is the introduction of a trifluoromethyl (CF3) group.[3][4]
The CF3 group is far more than a simple sterically bulky addition. Its unique electronic properties and high electronegativity profoundly alter a molecule's physicochemical characteristics.[3][5][6] Incorporating a CF3 moiety can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modify the acidity of nearby functional groups, thereby strengthening binding interactions with target proteins.[4][5][6] This strategic trifluoromethylation often results in a dramatic enhancement of the parent molecule's biological potency, transforming a moderately active compound into a promising drug candidate.[7][8][9]
This guide provides a comprehensive technical overview of the biological activities associated with trifluoromethylated benzoxazine scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present a logical framework for advancing these compounds in a drug discovery pipeline.
Caption: The strategic role of trifluoromethylation on a benzoxazine scaffold.
Anticancer Activity: Mechanisms of Cytotoxicity
Trifluoromethylated benzoxazines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines through multiple mechanisms.[8][10][11] The primary modes of action include the induction of DNA damage, cell cycle arrest, and apoptosis.
Mechanism: Inhibition of DNA Repair Pathways
A key mechanism for a subset of novel benzoxazines is their function as radiosensitizers, acting by inhibiting critical enzymes in the DNA damage response (DDR).[12] Specifically, certain derivatives have been shown to inhibit the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks (DSBs).[12][13] By inhibiting DNA-PK, these compounds prevent the repair of radiation-induced DNA damage, leading to an accumulation of DSBs, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[12][13] This synergistic effect makes these compounds potent candidates for combination therapy with radiotherapy.
Caption: Inhibition of the DNA-PK pathway by trifluoromethylated benzoxazines.
Mechanism: Induction of Apoptosis and Cell Cycle Arrest
Beyond DNA repair inhibition, these scaffolds can directly induce apoptosis. Studies have shown that treatment with certain trifluoromethylated benzoxazine derivatives leads to a significant increase in the activation of executioner caspases, such as caspase-6 and caspase-8, confirming the induction of the apoptotic cascade.[8] This is often accompanied by cell cycle arrest, where cancer cells are halted at a specific phase of the cell cycle, preventing their proliferation.[14] For example, some derivatives cause a significant accumulation of cells in the S phase, preventing entry into mitosis and subsequent cell division.[14]
Quantitative Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-triazinones | A549 (Lung), HeLa (Cervical) | Varies, potent activity reported | [8] |
| Phenanthridine Derivatives | MCF-7 (Breast) | As low as 0.28 µM | [14] |
| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast) | 2.63 µM | [7] |
| Benzoxazine L-27 | Various | 0.28 µM (DNA-PK Inhibition) | [10] |
Antimicrobial Activity: A Broad-Spectrum Profile
The benzoxazine scaffold is also associated with significant antimicrobial properties, and trifluoromethylation can enhance this activity.[1][10][15] Derivatives have demonstrated efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][16]
Spectrum of Activity
Studies have reported the activity of benzoxazine derivatives against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10][15] The introduction of a CF3 group in related heterocyclic structures, such as pyrazoles, has yielded compounds with potent activity against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17] These compounds not only inhibit bacterial growth but can also prevent and eradicate biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[17]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazole | MRSA strains | As low as 3.12 | [17] |
| N-(trifluoromethyl)phenyl pyrazole | E. faecalis | 3.12 | [17] |
| Bromo/Trifluoromethyl pyrazole | S. epidermidis | 1.56 | [17] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. Benzoxazine derivatives have been identified as having anti-inflammatory properties, with trifluoromethylation being a key strategy to enhance this effect.[2][9]
Mechanism: Inhibition of Pro-inflammatory Mediators
The primary anti-inflammatory mechanisms involve the inhibition of key enzymes and signaling pathways that produce pro-inflammatory mediators.
-
COX/LOX Inhibition: Some benzoxazines act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[18]
-
Cytokine Suppression: Other derivatives have been shown to inhibit the production and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS).[19]
Caption: Experimental workflow for in vitro anticancer screening and validation.
**A. Cytotoxicity Assessment (MTT Assay)[14][20]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Replace the old medium with medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
**B. Apoptosis Quantification (Annexin V/PI Staining)[14][20]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [21][22]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [22]2. Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [21][22]
Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [23][24]
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. [23]
Conclusion and Future Perspectives
The trifluoromethylated benzoxazine scaffold represents a highly versatile and potent platform for the development of novel therapeutics. The strategic incorporation of the CF3 group consistently enhances biological activity across anticancer, antimicrobial, and anti-inflammatory domains. The mechanisms of action are multifaceted, ranging from the inhibition of critical cellular enzymes like DNA-PK to the modulation of inflammatory cascades. The experimental workflows provided herein offer a robust framework for the systematic evaluation and validation of new chemical entities based on this privileged scaffold. Future research should focus on optimizing substituent patterns on the benzoxazine ring to improve selectivity and potency, while also undertaking comprehensive ADME/Tox profiling to ensure the development of safe and effective clinical candidates.
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A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed. Available from: [Link]
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-
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The Trifluoromethyl Group at the 6-Position of Benzoxazines: A Strategic Tool for Optimizing Lipophilicity and Pharmacokinetics
A Technical Guide for Drug Development Professionals
Abstract
The benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, achieving a desirable pharmacokinetic profile remains a critical challenge in the development of benzoxazine-based drug candidates. Strategic modification of the core structure is essential to modulate properties like lipophilicity and metabolic stability. This guide provides an in-depth technical analysis of the role of the 6-trifluoromethyl (-CF3) group in enhancing the drug-like properties of benzoxazine derivatives. We will explore the unique physicochemical characteristics of the -CF3 group, its profound impact on molecular lipophilicity, and its utility in blocking metabolic pathways to improve pharmacokinetic parameters such as half-life and bioavailability. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this powerful chemical modification.
Introduction: The Benzoxazine Scaffold and the Pharmacokinetic Imperative
Benzoxazines are a class of N,O-containing heterocyclic compounds that are integral to many successful drug molecules, demonstrating a wide range of biological activities.[1][2][3] The journey of a promising bioactive compound from a "hit" to a marketable drug is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition.[4] Absorption, Distribution, Metabolism, and Excretion (ADME) collectively determine a drug's efficacy and safety profile.[5][6] Consequently, medicinal chemists dedicate significant effort to fine-tuning these properties.
The introduction of fluorine-containing functional groups is a well-established and powerful strategy in modern drug design.[7][8][9] Among these, the trifluoromethyl (-CF3) group is particularly valuable for its ability to productively influence metabolic pathways, membrane permeability, and overall pharmacokinetic behavior.[7][10] Placing the -CF3 group at the 6-position of the benzoxazine ring is a strategic choice aimed at directly modulating the molecule's interaction with its biological environment.
This guide will dissect the causality behind this choice, focusing on two key parameters: lipophilicity and metabolic stability.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is not a simple bioisostere for a methyl group; its unique electronic properties impart significant changes to a molecule's character.[11] Understanding these properties is fundamental to appreciating its role in drug design.
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, significantly altering the electronic distribution across the benzoxazine scaffold.[11][12] This can influence the pKa of nearby functional groups and modulate target-binding interactions.[13]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, meaning it increases a molecule's affinity for non-polar, lipid-like environments.[10][12] This property is crucial for enhancing permeability across biological membranes, a key factor in drug absorption.[12] The Hansch hydrophobicity constant (π) for -CF3 is +0.88, indicating its significant contribution to lipophilicity.[10]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to ~414 kJ/mol for a C-H bond.[10][14] This inherent strength makes the -CF3 group exceptionally resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism.[12][14]
Table 1: Comparative Physicochemical Properties
| Property | Hydrogen (H) | Methyl (-CH3) | Trifluoromethyl (-CF3) | Rationale for Impact |
| van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 | The -CF3 group introduces moderate steric bulk, similar to an isopropyl group, which can influence conformational preferences and receptor fit. |
| Electronegativity (Pauling) | 2.20 | 2.55 (Carbon) | ~3.44 (Effective) | Strong inductive electron-withdrawal alters molecular electronics, pKa, and potential for hydrogen bonding.[11] |
| Hansch π Value | 0 | +0.56 | +0.88 | A positive π value signifies a strong contribution to lipophilicity, favoring partitioning into lipid environments.[10] |
| Bond Strength (vs. C) | C-H: ~414 kJ/mol | C-C: ~347 kJ/mol | C-F: ~485 kJ/mol | The high C-F bond energy confers exceptional resistance to metabolic oxidation.[10][14] |
Modulating Lipophilicity: The Key to Membrane Permeation
Lipophilicity is a critical determinant of a drug's ADME profile, governing its ability to cross lipid membranes, its absorption from the gastrointestinal tract, and its distribution into tissues.[4][15] It is most commonly quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient at physiological pH (LogD).[16]
The Role of the 6-CF3 Group in Increasing LogP/LogD
By introducing a 6-trifluoromethyl group onto the benzoxazine scaffold, we directly increase the molecule's overall lipophilicity. This enhancement facilitates passive diffusion across the lipid bilayers of cell membranes, which is essential for oral absorption and distribution to target tissues.[10][17] For drugs targeting the central nervous system (CNS), an optimal LogP value (often around 2) is crucial for crossing the blood-brain barrier.[4]
Caption: Introduction of the -CF3 group at the 6-position.
The Lipophilicity "Sweet Spot"
While increased lipophilicity is often beneficial for permeability, it is a double-edged sword. Excessive lipophilicity (e.g., LogP > 5 for oral drugs) can lead to poor aqueous solubility, increased binding to plasma proteins, sequestration in fatty tissues, and potential toxicity.[4][15] The goal is to use the 6-CF3 group to tune the LogP into an optimal range that balances permeability with solubility and a clean safety profile.
Caption: The balance of lipophilicity for optimal drug properties.
Enhancing Pharmacokinetics through Metabolic Stability
A drug's half-life and bioavailability are critically dependent on its rate of metabolism.[14] The introduction of a 6-trifluoromethyl group is a highly effective strategy for increasing metabolic stability by "shielding" a potential site of metabolism on the benzoxazine ring.
Blocking Cytochrome P450 Oxidation
Aromatic rings are often susceptible to oxidative metabolism by CYP enzymes, a process that typically involves hydroxylation.[18] This metabolic transformation facilitates drug clearance and reduces its duration of action. By placing the chemically robust -CF3 group at the 6-position, a common site for oxidation, this metabolic pathway can be effectively blocked.[14] The extreme strength of the C-F bond makes it resistant to the hydrogen atom abstraction or single-electron transfer mechanisms employed by CYP enzymes.[18] This "metabolic switching" forces the body to use slower, alternative clearance pathways, thereby increasing the drug's half-life and overall exposure.[14]
Caption: The -CF3 group acts as a metabolic shield against CYP450 oxidation.
Quantifiable Impact on Pharmacokinetic Parameters
The practical consequence of blocking a primary metabolic pathway is a significant and measurable improvement in key PK parameters.
Table 2: Expected Impact of 6-CF3 Substitution on Benzoxazine Pharmacokinetics
| Parameter | Parent Benzoxazine (with 6-H) | 6-CF3 Benzoxazine | Rationale for Change |
| LogD (pH 7.4) | Lower | Higher | The inherent lipophilicity of the -CF3 group increases the distribution coefficient.[10] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism by liver enzymes leads to slower clearance of the parent drug.[14] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of hepatic metabolic capacity; blocking metabolism reduces this value.[14] |
| Number of Metabolites | Higher | Significantly Reduced | Inhibiting a major metabolic pathway limits the formation of downstream metabolites.[14] |
| Oral Bioavailability (%F) | Lower | Higher | Improved metabolic stability and potentially enhanced membrane permeability lead to greater systemic exposure after oral dosing.[19] |
Experimental Protocols for Assessment
Validating the impact of the 6-trifluoromethyl group requires robust, standardized in vitro ADME assays. These tests provide critical data early in the drug discovery process, enabling informed decisions and reducing the risk of late-stage failure.[5][20][21]
Caption: General workflow for evaluating the pharmacokinetic impact of 6-CF3 substitution.
Protocol 1: Determination of Lipophilicity (Chromatographic LogD)
High-performance liquid chromatography (HPLC) offers a rapid and reliable method for determining lipophilicity, which correlates well with traditional shake-flask methods.[22]
-
Objective: To determine the LogD value of the test compounds at physiological pH (7.4).
-
Methodology:
-
System Preparation: Use a reversed-phase C18 HPLC column. The mobile phase will consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogD values to generate a calibration curve based on retention time.
-
Sample Preparation: Dissolve the parent and 6-CF3 benzoxazine compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Dilute to a final working concentration in the mobile phase.
-
Analysis: Inject the test compounds onto the HPLC system using a gradient elution method (e.g., 5-95% acetonitrile over 5 minutes).
-
Calculation: Record the retention time for each compound. Use the calibration curve to interpolate the LogD value from the measured retention time.
-
-
Self-Validation: The inclusion of known standards in every run validates system performance. The correlation coefficient (r²) of the calibration curve should be >0.95.
Protocol 2: In Vitro Metabolic Stability Assay
This assay determines the rate of drug clearance by drug-metabolizing enzymes, primarily Cytochrome P450s, found in liver microsomes.[6][14]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, positive control (e.g., a rapidly metabolized drug), and an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Methodology:
-
Reagent Preparation: Prepare working solutions of the test compounds and positive control. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.[14]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Calculation: Plot the natural logarithm of the percent remaining parent drug versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k. Calculate intrinsic clearance based on the t½ and protein concentration.
-
-
Self-Validation: The positive control must show significant metabolism within the assay timeframe, confirming enzyme activity. The 0-minute time point validates the initial concentration and analytical method performance.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group at the 6-position of a benzoxazine scaffold is a powerful and validated approach in modern medicinal chemistry.[10] This single chemical modification simultaneously addresses two of the most significant hurdles in drug development: membrane permeability and metabolic stability. By increasing lipophilicity, the 6-CF3 group can enhance absorption and distribution.[10][12] Concurrently, its exceptional chemical stability provides a robust shield against oxidative metabolism, prolonging the drug's half-life and improving its pharmacokinetic profile.[14][17]
The protocols and principles outlined in this guide provide a framework for rationally designing and evaluating 6-trifluoromethylated benzoxazines. By integrating these strategies, drug development professionals can more efficiently optimize lead compounds, reduce attrition rates, and increase the likelihood of advancing safe and effective drug candidates into clinical development.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- In Vitro ADME Assays: Principles, Applications & Protocols.
- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007, February 28). Pharmaceutical Technology.
- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
- Fluorine in medicinal chemistry. (2015). PubMed.
- Fluorine in medicinal chemistry. (2007, December 13). Chemical Society Reviews (RSC Publishing).
- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- In Vitro ADME. Selvita.
- In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 16). InfinixBio.
- In Vitro ADME & Physicochemical Profiling.
- Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Emery Pharma.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Acme Synthetic Chemicals.
- In Vitro ADME and Toxicology Assays. Eurofins Discovery.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Strategies for the synthesis of trifluoromethylated benzoxazines.
- Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. (2015, July 3). Organic & Biomolecular Chemistry (RSC Publishing).
- Trifluoromethyl group. Wikipedia.
- Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cycliz
- (PDF) Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. (2015, July 2).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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Comparative Profiling: 6-Trifluoromethyl vs. 6-Fluoro Benzoxazine Derivatives
Executive Summary: The Fluorine-Trifluoromethyl Trade-off[1]
In medicinal chemistry, the benzoxazine scaffold—specifically the 1,4-benzoxazin-3-one core—serves as a privileged structure for diverse therapeutic targets, including HIV-1 reverse transcriptase (NNRTIs), dopamine agonists, and anticancer agents.
The substitution at the 6-position is critical for modulating the electronic environment of the aromatic ring and the physicochemical properties of the molecule. This guide analyzes the strategic divergence between introducing a Fluorine (6-F) atom versus a Trifluoromethyl (6-CF3) group.
The Core Thesis:
-
6-F is a "Stealth Modification." It mimics Hydrogen sterically while blocking metabolism and altering bond dipoles.
-
6-CF3 is a "Structural Anchor." It imposes significant steric demand (isopropyl equivalent), drastically increases lipophilicity, and exerts a powerful electron-withdrawing effect that can alter the pKa of the lactam nitrogen.
Physicochemical Profiling
The choice between F and CF3 is rarely arbitrary; it is dictated by the binding pocket's architecture and the molecule's ADME requirements.
Table 1: Comparative Physicochemical Metrics[2]
| Feature | 6-Fluoro (F) | 6-Trifluoromethyl (CF3) | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å | ~2.20 Å | F fits in tight pockets (H-mimic). CF3 requires a hydrophobic cavity (Isopropyl mimic). |
| Hammett Constant ( | 0.06 | 0.54 | CF3 strongly deactivates the ring, increasing the acidity of the amide NH (if present). |
| Hansch Lipophilicity ( | +0.14 | +0.88 | CF3 significantly boosts membrane permeability and plasma protein binding. |
| C-X Bond Strength | ~485 kJ/mol | ~544 kJ/mol (C-F avg) | Both block oxidative metabolism (e.g., CYP450 hydroxylation) at the 6-position. |
| Dipole Moment | High | Lower (Vector cancellation) | F creates a strong local dipole; CF3 has a diffuse electron cloud. |
Analyst Note: While Fluorine is often cited as an isostere for Hydrogen, the CF3 group is a bioisostere for a Chlorine atom or an Isopropyl group . Substituting a 6-H with 6-CF3 will likely clash sterically unless the target protein has a pre-existing hydrophobic pocket.
Synthetic Pathways & Methodologies[3][4]
Synthesizing 6-substituted benzoxazines requires different strategies due to the electronic deactivation caused by the CF3 group.
The "Phenol" Cyclization Route (Standard)
The most robust method for both derivatives involves the cyclization of substituted 2-aminophenols with alpha-halo esters (e.g., chloroacetyl chloride).
-
Challenge with 6-CF3: The starting material, 2-amino-4-(trifluoromethyl)phenol, is less nucleophilic at the amine due to the electron-withdrawing CF3 group. This often requires higher reaction temperatures or stronger bases compared to the 6-F analog.
Visualization: Synthetic Workflow
The following diagram illustrates the parallel synthesis tracks and the critical decision points.
Figure 1: Comparative synthetic workflow highlighting the kinetic reactivity difference driven by the electron-withdrawing nature of the CF3 group.
Biological Implications & SAR Logic[5][6]
Metabolic Stability (The Blockade Effect)
Both 6-F and 6-CF3 effectively block Cytochrome P450-mediated para-hydroxylation .
-
Mechanism: The C-F bond energy is too high for the CYP450 oxo-iron species to abstract.
-
Advantage CF3: The CF3 group provides a larger "shield" against metabolic attack on adjacent positions (ortho-positions) due to its bulk, whereas 6-F only protects the specific carbon it is attached to.
Binding Affinity & Selectivity
-
6-F (Polar Interactions): Fluorine can act as a weak hydrogen bond acceptor (orthogonal to the C-F bond). It is ideal for interacting with backbone amides or polar residues (e.g., Serine, Threonine).
-
6-CF3 (Hydrophobic Interactions): The CF3 group is highly lipophilic.[1] It is best deployed to fill hydrophobic pockets (e.g., Valine, Leucine, Phenylalanine clusters).
Visualization: SAR Decision Tree
Use this logic flow to select the correct derivative for your lead optimization.
Figure 2: SAR Decision Tree for selecting between Fluoro and Trifluoromethyl substitutions based on pocket architecture and ADME needs.
Experimental Protocols
Protocol A: Synthesis of 6-Trifluoromethyl-2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted for the deactivated aniline precursor.
Materials:
-
2-Amino-4-(trifluoromethyl)phenol (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF (Anhydrous) or Acetone
-
Tetrabutylammonium bromide (TBAB) (0.1 eq - Phase Transfer Catalyst)
Procedure:
-
Preparation: Dissolve 2-amino-4-(trifluoromethyl)phenol in anhydrous DMF under
atmosphere. -
Base Addition: Add
and stir at room temperature for 30 minutes to generate the phenoxide. -
Acylation: Cool to 0°C. Add chloroacetyl chloride dropwise. Note: The reaction is exothermic.
-
Cyclization: Heat the mixture to 90°C (DMF) or Reflux (Acetone) for 6–8 hours.
-
Critical Control Point: Monitor by TLC. The intermediate amide may form quickly, but ring closure (O-alkylation) is slower due to the electron-withdrawing CF3 group reducing the nucleophilicity of the phenol oxygen (if N-acylation happens first) or the amine (if O-acylation happens first).
-
-
Workup: Pour into ice water. Precipitate forms. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Protocol B: Lipophilicity Assessment (Shake-Flask LogP)
To validate the lipophilic shift between 6-F and 6-CF3.
-
Phases: Octanol (saturated with water) and Water (saturated with octanol).
-
Equilibration: Dissolve 1 mg of derivative in 1 mL Octanol. Add 1 mL Water.
-
Agitation: Vortex for 1 hour at 25°C. Centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Expected Result: 6-CF3 derivative should show a LogP 0.6–0.9 units higher than the 6-F derivative.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]
Sources
Literature review on 3,4-dihydro-2H-1,4-benzoxazine medicinal chemistry
Technical Whitepaper & Laboratory Guide
Executive Summary: The "Privileged" Architecture
In the landscape of medicinal chemistry, 3,4-dihydro-2H-1,4-benzoxazine is not merely a heterocycle; it is a privileged scaffold . Its utility stems from its ability to mimic endogenous ligands (like dopamine and serotonin) while offering a rigid bicyclic core that restricts conformational entropy, thereby enhancing binding affinity to protein targets.
This guide moves beyond basic reviews to analyze the causality of its bioactivity. We examine how the electronic distinctiveness of the O-C2-C3-N4 bridge allows this scaffold to act as a "chemotherapeutic pivot"—shifting from cardiovascular modulation (calcium channel blockade) to oncology (Topoisomerase I poisoning) and antimicrobial resistance (MenB inhibition) based on precise substituent tuning.
Structural Pharmacophore & Electronic Properties
The 1,4-benzoxazine core fuses a benzene ring with a morpholine-like oxazine ring.
-
The Oxygen Atom (Position 1): Acts as a hydrogen bond acceptor. Its electronegativity pulls electron density from the benzene ring, affecting the pKa of the nitrogen at position 4.
-
The Nitrogen Atom (Position 4): The critical vector for derivatization. Unlike the planar amide nitrogen in benzoxazinones, the amine nitrogen in dihydro-benzoxazines is pyramidal (sp3 hybridized), allowing for specific 3D-spatial orientation of side chains.
-
Chiral Centers (C2/C3): Substitution here introduces chirality, which is vital for distinguishing between receptor subtypes (e.g., enantioselective binding to potassium channels).
Figure 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional zones of the scaffold.
Caption: Functional decomposition of the benzoxazine scaffold showing critical sites for pharmacological tuning.
Therapeutic Landscapes & Mechanism of Action
Oncology: Topoisomerase I Poisoning
Recent studies have identified specific benzoxazine derivatives (e.g., the BONC series) as potent inhibitors of Human DNA Topoisomerase I (hTopo I).[1]
-
Mechanism: Unlike catalytic inhibitors, "poisons" stabilize the covalent DNA-enzyme complex, preventing DNA religation and causing lethal double-strand breaks during replication.
-
Key Insight: A hydroxyl group at the C2 position is critical for catalytic inhibition, while bulky substitutions at N4 shift the mechanism toward "poisoning," mimicking the action of Camptothecin but with potentially lower toxicity.
Infectious Disease: MenB Inhibition
The scaffold has emerged as a weapon against Mycobacterium tuberculosis.[2]
-
Target: MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).[2]
-
Relevance: MenB is essential for the biosynthesis of Menaquinone (Vitamin K2), a vital component of the mycobacterial electron transport chain. Benzoxazines act as competitive inhibitors, effectively starving the bacteria of energy.
Cardiovascular: Calcium Channel Modulation
Derivatives bearing a homoveratrylamine moiety at the N4 position exhibit significant intracellular calcium blocking activity.
-
Causality: The N4-side chain flexibility allows the molecule to thread into the pore of L-type calcium channels, while the benzoxazine core anchors the molecule via pi-pi stacking interactions with phenylalanine residues in the channel vestibule.
Comparative Potency Data
Table 1: Selectivity profile of key benzoxazine derivatives.
| Series/ID | Primary Target | R-Group (N4) | R-Group (Benzene) | Activity (IC50/MIC) | Mechanism Note |
| BONC-013 | hTopo I | Methyl | 6-Cl, 4-Methyl | 0.6 µM | Stabilizes DNA-Enzyme complex (Poison) |
| BONC-001 | hTopo I | H | 2-OH (on ring) | 8.34 mM | Catalytic Inhibitor (prevents binding) |
| Compound 4b | HER2 Kinase | Subst. Benzyl | Unsubstituted | 2.27 µM | Disrupts membrane permeability |
| MenB-14 | M. tbc MenB | Aryl sulfonyl | 6-Methyl | 0.6 µg/mL | Competitive inhibition of MenB synthase |
Technical Protocol: Synthesis of N-Substituted 3,4-dihydro-2H-1,4-benzoxazines
Objective: To synthesize a library of N-alkylated derivatives via a robust, two-step alkylation-cyclization protocol. This method is preferred over reductive cyclization for its ability to introduce diverse functionality at the N4 position early in the synthesis.
Reaction Workflow Diagram
Caption: Stepwise synthetic pathway for N-functionalized benzoxazine derivatives.
Detailed Methodology
Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Step 1: Construction of the Heterocyclic Core
-
Charge: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10 mmol, 1.09 g) in acetone (50 mL).
-
Base Addition: Add Potassium Carbonate (K2CO3) (20 mmol, 2.76 g) dissolved in minimal water (10 mL). The mixture will turn dark.
-
Alkylation: Add 1,2-dibromoethane (15 mmol, 1.3 mL) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 24 hours. Monitor via TLC (30% EtOAc/Hexane).[3]
-
Workup: Evaporate acetone under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the 3,4-dihydro-2H-1,4-benzoxazine intermediate as a pale oil/solid.
Step 2: N-Functionalization (The Diversity Step)
-
Activation: Dissolve the intermediate (2 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere. Cool to 0°C.
-
Deprotonation: Carefully add Sodium Hydride (NaH) (60% dispersion, 2.4 mmol). Stir for 30 mins at 0°C. Caution: H2 gas evolution.
-
Substitution: Add the desired Alkyl/Aryl Bromide (R-Br) (2.2 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Pour mixture into ice-cold water (50 mL). Extract with Diethyl Ether (3 x 20 mL).
-
Final Isolation: Dry and concentrate. Recrystallize from Ethanol or purify via chromatography to obtain the final N-substituted derivative.
References
-
Benzoxazine as a Privileged Scaffold: Tang, Z., et al. (2023).[4][5] "Benzoxazine: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry.
-
Topoisomerase I Inhibition (BONC Series): Yasa, S., et al. (2019). "Benzoxazines as new human topoisomerase I inhibitors and potential poisons." Investigational New Drugs.
-
MenB Inhibition (TB): Matier, C.D., et al. (2010). "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters.
-
Anticancer & Membrane Permeability: Sansano, J.M., et al. (2024). "New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death." Bioorganic Chemistry.
-
Calcium Channel Activity: Piao, H.R., et al. (2008). "New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity."[6] Archives of Pharmacal Research.
Sources
- 1. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine via reduction of benzoxazinones
Application Note: High-Fidelity Synthesis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary
The 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and a core structure in varying classes of potassium channel openers, IDO inhibitors, and anti-infectives. While ring-closure methodologies (e.g., alkylation of 2-aminophenols) are common, they often suffer from regioselectivity issues and harsh cyclization conditions.[1]
This guide details the reductive synthesis via the corresponding benzoxazinone.[2] This route offers superior regiocontrol and scalability. We prioritize the Borane-Tetrahydrofuran (BH₃·THF) protocol as the "Gold Standard" due to its chemoselectivity in the presence of the electron-withdrawing trifluoromethyl (CF₃) group, while providing Lithium Aluminum Hydride (LiAlH₄) as a viable alternative for specific scale-up scenarios.
Strategic Analysis & Mechanistic Insight
Why Reduction?
Direct cyclization to the dihydro-benzoxazine often requires alkylation of 2-amino-4-(trifluoromethyl)phenol with 1,2-dibromoethane. This reaction is prone to competitive
The Electronic Challenge
The 6-CF₃ group acts as a strong electron-withdrawing group (EWG).
-
Impact on Substrate: It decreases the electron density on the lactam nitrogen, reducing the nucleophilicity of the carbonyl oxygen.
-
Reagent Selection:
-
LiAlH₄: Relies on nucleophilic hydride attack.[3][4] The EWG makes the carbonyl carbon more electrophilic, facilitating attack, but the harsh conditions risk side reactions on the halogenated aromatic ring.
-
BH₃·THF: Relies on electrophilic activation (coordination to oxygen). While the EWG makes the oxygen less basic, borane is sufficiently Lewis-acidic to effect reduction without risking defluorination.
-
Critical Protocol A: Borane-Mediated Reduction (Gold Standard)
Rationale: This method prevents defluorination and over-reduction. Key Challenge: Formation of a stable Borane-Amine complex that mimics the product but is chemically inert until hydrolyzed.
Reagents & Equipment
-
Substrate: 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv).
-
Reductant: Borane-THF complex (1.0 M solution, 2.5–3.0 equiv). Note: Use fresh reagent; B₂H₆ titer degrades over time.
-
Solvent: Anhydrous THF (ensure <50 ppm H₂O).
-
Quench/Hydrolysis: Methanol (MeOH), 6M HCl, 10% NaOH.
Step-by-Step Methodology
-
Inertion: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, temperature probe, and addition funnel. Purge with N₂ for 15 minutes.
-
Solubilization: Charge the benzoxazinone substrate and anhydrous THF (10 mL/g). Cool to 0°C.[2]
-
Controlled Addition: Add BH₃·THF dropwise via the addition funnel.
-
Critical Parameter: Maintain internal temperature <5°C. The CF₃ group does not dampen the exotherm of the initial Lewis acid-base complexation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
Heat to reflux (66°C) for 2–4 hours.
-
Monitoring: TLC/LC-MS will show disappearance of SM (M+H 218) and appearance of the Boron-complex (often invisible or confusing mass in MS).
-
-
The "Hidden" Step (Complex Breaking):
-
Cool to 0°C.[2]
-
Carefully add MeOH dropwise until gas evolution (H₂) ceases.
-
Add 6M HCl (approx. 5 equiv relative to Borane).
-
Reflux the mixture for 1 hour. Note: This step is non-negotiable. The cyclic secondary amine binds boron tightly; simple water quenching will not release the product.
-
-
Workup:
-
Cool to RT and concentrate to remove THF/MeOH.
-
Basify the aqueous residue with 10% NaOH to pH >10.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[5]
-
Critical Protocol B: LiAlH₄ Reduction (Alternative)
Rationale: Used when cost is the primary driver and cryogenic cooling is available. Risk: Higher risk of defluorination or ring-opening if temperature is uncontrolled.
Step-by-Step Methodology
-
Slurry Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF or Diethyl Ether at 0°C under N₂.
-
Addition: Dissolve the benzoxazinone in THF and add dropwise to the hydride slurry.
-
Observation: The mixture will turn gray/translucent.
-
-
Thermal Profile: Warm to RT, then reflux for 2–3 hours.
-
Fieser Quench (Critical for Filtration):
-
Isolation: Stir until a white granular precipitate forms (lithium aluminate salts). Filter through Celite.[5]
Visualization & Logic
Synthetic Pathway & Decision Logic
Figure 1: Decision tree and reaction flow for the reduction of fluorinated benzoxazinones. Note the obligatory hydrolysis step in the Borane route.
Analytical Validation & Troubleshooting
| Parameter | Observation | Troubleshooting |
| Reaction Monitoring | SM disappears, but Product not visible on LCMS. | Cause: Boron-amine complex is neutral and ionizes poorly. Fix: Perform a mini-workup (acid wash) on the aliquot before injection. |
| Yield Loss | Low recovery after extraction. | Cause: Product is a secondary amine (pKa ~9-10). It may remain protonated in the aqueous phase.[4] Fix: Ensure pH >10 during workup; use CHCl₃/iPrOH (3:1) for extraction if necessary. |
| Impurity Profile | "M-20" peak observed (Defluorination). | Cause: Over-reduction (usually LiAlH₄ route). Fix: Switch to BH₃·THF or lower LiAlH₄ reaction temperature (0°C to RT only). |
Process Safety (E-E-A-T)
-
Diborane Gas: BH₃·THF can release B₂H₆ gas, which is pyrophoric. Ensure the scrubber system is active and the N₂ sweep is continuous.
-
Exotherm Management: The quenching of LiAlH₄ and the hydrolysis of the Borane complex are highly exothermic. Hydrogen gas (H₂) is evolved rapidly.
-
CF₃ Stability: While CF₃ is generally stable, avoid using dissolving metal reductions (Na/NH₃) as these will rapidly defluorinate the aromatic ring.
References
-
Synthesis of Benzoxazine Derivatives
-
Borane Reduction Mechanism
- Title: Reductions of Lactams, Amides, and Carbam
- Source: Journal of Organic Chemistry.
-
Link:[Link]
- Title: Practical Synthesis of Trifluoromethylated Benzoxazines (Patent Context).
-
General Protocol for Amide Reduction
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines [ouci.dntb.gov.ua]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Synthesis and Application of Novel Mannich Bases from 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide for the synthesis of novel Mannich bases utilizing 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine as a key scaffold. The Mannich reaction, a cornerstone of medicinal chemistry, is employed to introduce aminomethyl functionalities, thereby creating a new library of compounds with significant therapeutic potential. We will explore the mechanistic underpinnings of the reaction, provide a robust and reproducible experimental protocol, and discuss the strategic importance of the trifluoromethylated benzoxazine core in modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies.
Introduction: The Strategic Convergence of Three Pharmacophores
In the landscape of modern drug discovery, the assembly of molecular scaffolds with proven biological relevance is a paramount strategy. The synthesis of Mannich bases from 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine represents a sophisticated convergence of three such pharmacologically significant motifs:
-
The Mannich Base: The product of aminomethylation, a Mannich base, is a β-amino-carbonyl compound or a related structure formed by the condensation of a compound with an active hydrogen, an aldehyde, and a primary or secondary amine.[1][2] These structures are invaluable in pharmaceutical development, with established anti-inflammatory, analgesic, antimicrobial, and anti-cancer activities.[1] The introduction of a basic nitrogen atom can also enhance water solubility and bioavailability.[1]
-
The 1,4-Benzoxazine Scaffold: This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[3][4][5] Benzoxazine derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and K+ channel opening effects, making them a fertile ground for new drug design.[3][4][6]
-
The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a key tactic in contemporary drug design to enhance a molecule's therapeutic profile.[7][8] The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[9][10][11]
The strategic combination of these three components offers a compelling rationale for synthesizing novel Mannich bases, creating drug candidates with potentially enhanced efficacy, stability, and pharmacokinetic properties.
The Mannich Reaction: Mechanistic Insights
The Mannich reaction is a three-component condensation that forms a new carbon-nitrogen bond at a position activated by a nucleophilic atom.[2][12] In the context of using 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, the secondary amine nitrogen within the benzoxazine ring serves as the nucleophile. The mechanism proceeds through two primary stages:
-
Formation of the Electrophilic Iminium Ion: The reaction is initiated by the nucleophilic attack of a secondary amine (e.g., dimethylamine) on an aldehyde (commonly formaldehyde due to its high reactivity).[13][14] This is followed by dehydration to form a highly reactive and electrophilic Eschenmoser's salt precursor, the iminium ion.[13][14]
-
Nucleophilic Attack by Benzoxazine: The lone pair of electrons on the nitrogen atom of the 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine ring acts as the nucleophile. It attacks the electrophilic carbon of the iminium ion. This step forges the crucial N-CH2-N bond, resulting in the final Mannich base product after deprotonation.
Caption: Mechanism of the Mannich Reaction.
Experimental Protocol: Synthesis of 4-((Dimethylamino)methyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
This section provides a detailed, step-by-step methodology for the synthesis of a representative Mannich base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | ≥98% | Commercial Source |
| Dimethylamine solution | 40% in H₂O | Commercial Source |
| Formaldehyde solution | 37% in H₂O | Commercial Source |
| Ethanol | Anhydrous | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared |
| Brine (Saturated NaCl Solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Round-bottom flask (100 mL) | - | Standard Lab Glassware |
| Reflux Condenser | - | Standard Lab Glassware |
| Magnetic Stirrer/Hotplate | - | Standard Lab Equipment |
| Separatory Funnel (250 mL) | - | Standard Lab Glassware |
| Rotary Evaporator | - | Standard Lab Equipment |
Synthetic Procedure
The overall workflow for the synthesis is outlined below.
Sources
- 1. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ikm.org.my [ikm.org.my]
- 5. nu.edu.om [nu.edu.om]
- 6. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. jelsciences.com [jelsciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannich Reaction [organic-chemistry.org]
- 13. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
Application Note: Strategic One-Pot Synthesis of Trifluoromethyl-1,3-Benzoxazines
Executive Summary
This application note details high-efficiency, one-pot protocols for the synthesis of trifluoromethyl (
This guide focuses on two strategic "Green Chemistry" pathways:
-
Protocol A: Synthesis of
-functionalized benzoxazines via Solvent-Free Mannich Condensation . -
Protocol B: Microwave-Assisted Organic Synthesis (MAOS) for rapid library generation.
Scientific Foundation & Mechanism
The formation of the 1,3-benzoxazine ring typically proceeds via a Mannich-type condensation involving a phenol, a primary amine, and formaldehyde (in a 1:1:2 molar ratio).
The "One-Pot" Advantage
Traditional multi-step synthesis involves the isolation of Schiff base intermediates, leading to yield loss and waste. The one-pot approach allows the in situ generation of the iminium ion species, which undergoes electrophilic aromatic substitution with the phenol, followed by ring closure.
Mechanistic Pathway
The reaction proceeds through two main pathways depending on the order of reagent attack, but the "Iminium Mechanism" is generally favored under basic or neutral conditions.
Figure 1: Simplified mechanistic flow of the Mannich condensation forming the 1,3-benzoxazine ring.
Experimental Protocols
Protocol A: Solvent-Free Thermal Synthesis (Scalable)
Target: Synthesis of 6-(trifluoromethyl)-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine. Applicability: Ideal for gram-scale synthesis and monomers for polymerization.
Materials
-
Phenol: 4-(Trifluoromethyl)phenol (1.0 eq)
-
Amine: Aniline (1.0 eq)
-
Aldehyde: Paraformaldehyde (2.0 eq) Note: Use excess (2.2 eq) to account for depolymerization efficiency.
-
Catalyst: None required (autocatalytic) or basic alumina (optional).
Step-by-Step Workflow
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, weigh 4-(trifluoromethyl)phenol (16.2 g, 100 mmol) and paraformaldehyde (6.6 g, 220 mmol).
-
Mixing: Add aniline (9.3 g, 100 mmol) dropwise. Caution: Exothermic reaction.
-
Heating: Connect a reflux condenser. Heat the mixture in an oil bath at 100–110 °C for 2–4 hours. The mixture will melt and become homogeneous.
-
Checkpoint: The solution should turn transparent/yellowish. If turbidity persists, increase temperature slightly (max 120 °C).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude resin in diethyl ether (100 mL).
-
Wash sequentially with 1N NaOH (3 x 30 mL) to remove unreacted phenol, and distilled water (3 x 30 mL).
-
Dry the organic layer over anhydrous
.
-
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel column chromatography (Hexane:Ethyl Acetate 8:2) if high purity (>99%) is required.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Target: Rapid library generation of N-substituted
Materials
-
Phenol: Phenol or substituted phenol (1.0 eq)
-
Amine: 3-(Trifluoromethyl)aniline (1.0 eq)
-
Aldehyde: Paraformaldehyde (2.2 eq)
-
Solvent: None (Solvent-free)
Step-by-Step Workflow
-
Loading: In a microwave-safe process vial (10–20 mL), mix the phenol (5 mmol),
-aniline (5 mmol), and paraformaldehyde (11 mmol). -
Irradiation: Cap the vial. Irradiate at 300 W (or set temperature to 90 °C) for 5–10 minutes .
-
Note: Use a ramp time of 1 minute to prevent pressure spikes.
-
-
Extraction: Cool the vial. Add
(10 mL) to dissolve the product. -
Filtration: Filter through a short pad of basic alumina to remove unreacted paraformaldehyde and acidic impurities.
-
Isolation: Remove solvent in vacuo. The product is often pure enough for biological screening.
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Data Analysis & Troubleshooting
Expected Yields and Conditions
The position of the
| Starting Material | Target Position of | Method | Time | Typical Yield | Ref |
| 4-( | Benzene Ring (C6) | Thermal (110°C) | 4 h | 85-92% | [1] |
| 3-( | N-Substituent | Microwave (90°C) | 7 min | 88-95% | [2] |
| 2-( | Benzene Ring (C8) | Thermal (Solvent) | 6 h | 60-75% | [3] |
Troubleshooting Guide
-
Problem: Polymerization/Oligomerization.
-
Cause: Overheating or excess formaldehyde leading to ring-opening polymerization (ROP).
-
Solution: Strictly control temperature (<110°C). Use 1,4-dioxane as a solvent if heat dissipation is poor.
-
-
Problem: Incomplete Conversion.
-
Cause: Electron-withdrawing
on the amine reduces nucleophilicity. -
Solution: Increase reaction time or use a catalyst like Calcium Hydride (
) or basic alumina to promote dehydration.
-
-
Problem: Hydrolysis.
-
Cause: Benzoxazines are sensitive to strong acids.
-
Solution: Avoid acidic workups. Use basic washes (NaOH/NaHCO3) and store products in a desiccator.
-
Advanced Note: C2-Trifluoromethylation
While the Mannich reaction places the
-
Caution: The resulting 2-trifluoromethyl-benzoxazine is prone to hydrolysis.
-
Protocol Modification: Perform the reaction in dehydrated toluene with azeotropic removal of water (Dean-Stark trap) to drive the equilibrium toward the closed ring [4].
References
-
Solvent-Free Synthesis of Benzoxazines
- Title: Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route.
- Source: ResearchG
-
URL:[Link]
-
Mannich Condensation Overview
- Title: One-Pot Synthesis of Benzoxazines Through Mannich Condens
- Source:Asian Journal of Chemistry
-
URL:[Link]
-
Trifluoromethylation Strategies
- Title: Strategies for the synthesis of trifluoromethyl
- Source: ResearchG
-
URL:[Link]
-
Analogous Hemiacetal Condensation (Oxazolidines)
- Title: Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines.
- Source: PubMed / J. Org. Chem.
-
URL:[Link]
Application of 6-(trifluoromethyl)benzoxazine in anti-inflammatory drug design
Application Note: Strategic Design & Evaluation of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Scaffolds in Anti-Inflammatory Therapeutics
Executive Summary
The 1,4-benzoxazine moiety represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for diverse therapeutic agents, including anticoagulants, antihypertensives, and neuroprotective agents.[1] In the context of inflammation, 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivatives have emerged as potent, selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2]
The incorporation of the trifluoromethyl (-CF₃) group at the C6 position is a critical design element. It enhances lipophilicity (LogP), improves metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen, and increases binding affinity within the hydrophobic pockets of inflammatory enzymes.
This guide provides a comprehensive workflow for the synthesis, functionalization, and biological validation of these scaffolds, moving beyond basic chemistry to application-specific protocols for drug discovery.
Strategic Rationale: The Fluorine Effect
Why target the 6-(trifluoromethyl) variant?
-
Metabolic Blocking: The C6 position in the benzoxazine ring is electronically susceptible to metabolic oxidation (hydroxylation). Substituting this with a metabolically inert -CF₃ group extends the specifically in vivo half-life (
).[1] -
Electronic Modulation: The strong electron-withdrawing nature of -CF₃ lowers the pKa of the amide nitrogen (N4), altering the hydrogen-bond donor capability and improving interactions with the hydrophilic side pocket of the COX-2 active site.
-
Lipophilicity: The -CF₃ group significantly increases membrane permeability, facilitating intracellular access to target enzymes.
Protocol A: Modular Synthesis of the Core Scaffold
This protocol describes the synthesis of the core intermediate 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one .[1] This core is rarely the final drug but serves as the essential building block for N-substituted libraries.
Target Compound: 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Starting Material: 2-amino-4-(trifluoromethyl)phenol[1]
Reagents & Equipment
-
2-Amino-4-(trifluoromethyl)phenol (CAS: 454-81-9)[1]
-
Chloroacetyl chloride (CAS: 79-04-9)[1]
-
Potassium Carbonate (
), anhydrous[1] -
Solvents: Acetone (dry), DMF (dimethylformamide)
-
Equipment: Reflux condenser, inert gas (Argon/Nitrogen) manifold, rotary evaporator.[1]
Step-by-Step Methodology
Step 1: N-Acylation (The "Open" Intermediate) [1]
-
Dissolve 2-amino-4-(trifluoromethyl)phenol (10 mmol, 1.77 g) in dry acetone (30 mL) in a round-bottom flask cooled to 0°C.
-
Add
(12 mmol, 1.66 g) to the solution. -
Dropwise add chloroacetyl chloride (11 mmol, 0.88 mL) over 15 minutes. Caution: Exothermic reaction.[1]
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Checkpoint: The formation of the amide intermediate (2-chloro-N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide) should be observed.[1]
Step 2: Cyclization (Ring Closure)
-
Without isolating the intermediate (one-pot optimization), add an additional equivalent of
(15 mmol, 2.07 g) and switch solvent to DMF (20 mL) if precipitation is heavy, or reflux directly in acetone if solubility permits.[1] -
Heat the mixture to reflux (60-80°C) for 6–8 hours.
-
Mechanism: The phenoxide ion generated by the base attacks the alpha-carbon of the chloroacetyl group via an intramolecular
reaction. -
Cool to RT and pour the mixture into crushed ice (100 g) with vigorous stirring.
-
Filter the resulting precipitate. Wash with cold water (
mL) and dry under vacuum.[1] -
Purification: Recrystallize from Ethanol/Water (9:1) to obtain white/off-white needles.[1]
Yield Expectation: 75–85% Characterization:
-
H NMR (DMSO-
): 4.65 (s, 2H, ), 7.10 (d, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 10.85 (s, 1H, NH).[1] -
F NMR: Single peak at
-61.5 ppm.[1]
Protocol B: Functionalization (Library Generation)
To enhance COX-2 selectivity, the N4 position is typically functionalized with bulky lipophilic groups (e.g., benzyl, substituted benzoyl).[1]
Reaction: N-Alkylation of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.[1]
-
Deprotonation: Dissolve the core scaffold (1 mmol) in dry DMF. Add Sodium Hydride (NaH) (60% dispersion, 1.2 mmol) at 0°C. Stir for 30 min until
evolution ceases. -
Alkylation: Add the alkyl halide (e.g., 4-fluorobenzyl bromide ) (1.1 mmol) dropwise.
-
Stir at RT for 3 hours.
-
Workup: Quench with ice water, extract with Ethyl Acetate.
-
Result: N-(4-fluorobenzyl)-6-(trifluoromethyl)-1,4-benzoxazin-3-one.
Visualization: Synthesis & Mechanism
The following diagram illustrates the synthesis pathway and the subsequent biological mechanism of action (COX-2 inhibition).[3]
Caption: Figure 1. Integrated workflow showing the synthesis of the 6-CF3 benzoxazine scaffold and its subsequent mechanistic interaction with the COX-2 inflammatory pathway.
Protocol C: In Vitro Biological Evaluation (COX-1/2 Screening)
Objective: Determine the
Assay Principle: Colorimetric monitoring of the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes (Cayman Chemical).[1]
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric Substrate (TMPD).[1]
-
Reference Drug: Celecoxib (Selective COX-2 inhibitor).[1][2][4]
Procedure:
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01
M to 100 M). -
Incubation: In a 96-well plate, add:
-
Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 20
L of Colorimetric Substrate (TMPD) followed by 20 L Arachidonic Acid. -
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation:
[1]
Protocol D: In Vivo Anti-Inflammatory Assay
Method: Carrageenan-Induced Rat Paw Edema Rationale: This is the gold standard for assessing acute anti-inflammatory activity, specifically testing the inhibition of the prostaglandin phase (3–4 hours post-induction).
Procedure:
-
Animals: Wistar rats (150–200g), fasted overnight. Groups: Control (Vehicle), Standard (Indomethacin 10 mg/kg), Test Compounds (10, 20, 50 mg/kg).[1]
-
Administration: Administer compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Data Analysis:
(Where is mean edema volume of control, is mean edema volume of treated).[1]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substituents on the benzoxazine scaffold based on aggregated literature data for this pharmacophore.
| Position | Substituent | Effect on COX-2 Potency | Effect on Selectivity (SI) | Notes |
| C6 (Core) | -CF₃ | High | Very High | Optimal lipophilicity & metabolic stability. |
| C6 | -H | Low | Low | Rapid metabolism; poor binding.[1] |
| C6 | -Cl | Moderate | Moderate | Good bioisostere but less lipophilic than CF3. |
| C6 | Moderate | Low | Potential toxicity issues. | |
| N4 (Tail) | -H | Low | N/A | Core scaffold is weak; needs derivatization.[1] |
| N4 | -Benzyl | High | High | Fits the "Selectivity Pocket" of COX-2. |
| N4 | -Acetyl | Moderate | Low | Hydrolytically unstable in vivo. |
References
-
RSC Publishing. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry.
-
National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Bentham Science. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.[1]
-
ResearchGate. (2019). Synthesis and anti-inflammatory activity of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs.[1][5] (Contextual reference for anti-inflammatory protocols).
-
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (Synthesis protocols). [1]
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- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring-Opening Polymerization of Benzoxazine Monomers
Abstract
This comprehensive guide provides detailed procedures and expert insights into the ring-opening polymerization (ROP) of 1,3-benzoxazine monomers, a critical process for synthesizing polybenzoxazine thermosets. Polybenzoxazines are a class of high-performance phenolic polymers offering superior thermal stability, flame retardancy, low water absorption, and excellent mechanical properties, making them ideal substitutes for traditional epoxy and phenolic resins in aerospace, electronics, and automotive industries.[1][2] This document details the two primary methods for polymerization: catalyst-free thermal ring-opening polymerization (T-ROP) and cationic-initiated ring-opening polymerization (C-ROP), which allows for significantly lower processing temperatures. We will explore the underlying chemical mechanisms, provide step-by-step experimental protocols, and discuss essential characterization techniques to validate polymerization and determine final material properties.
Introduction: The Polybenzoxazine Advantage
Benzoxazine monomers are cyclic compounds typically synthesized from a one-pot reaction of a phenol, a primary amine, and formaldehyde.[1][3] Their polymerization yields a highly cross-linked polybenzoxazine network. Unlike traditional phenolic and epoxy resins, the ring-opening polymerization of benzoxazines proceeds without the release of volatile by-products, leading to near-zero volumetric shrinkage upon curing.[4] This unique feature minimizes internal stresses in composites and thick components, enhancing dimensional stability and overall performance.
The versatility of benzoxazine chemistry allows for a wide range of molecular designs by simply varying the precursor phenol and amine, enabling the tuning of properties such as glass transition temperature (Tg), degradation temperature, and char yield to meet specific application demands.[1][5]
The Mechanism of Ring-Opening Polymerization
The polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening mechanism.[6] The process is initiated by the cleavage of the O-CH₂-N bond within the oxazine ring. This can be induced thermally at high temperatures or initiated at lower temperatures by a cationic species, such as a proton or a Lewis acid.
The initiation step generates a carbocation or an iminium ion intermediate. This highly reactive species then attacks the electron-rich positions (typically the ortho-position to the phenolic hydroxyl group) of another benzoxazine monomer, propagating the polymer chain and forming a stable phenolic network structure. The strong basicity of the nitrogen and oxygen atoms in the oxazine ring makes it highly susceptible to opening via a cationic mechanism.[4][7]
Figure 1: Simplified mechanism of cationic ring-opening polymerization of benzoxazines.
Experimental Procedures and Protocols
This section outlines detailed protocols for the two primary methods of benzoxazine polymerization. The choice between thermal and cationic ROP depends on the desired processing temperature, the chemical structure of the monomer, and the required properties of the final thermoset.
Protocol 1: Thermal Ring-Opening Polymerization (T-ROP)
Thermal ROP is the most straightforward method, relying on elevated temperatures to initiate polymerization without the need for an external catalyst.[7][8] Highly pure benzoxazine monomers are relatively stable and require temperatures typically in the range of 180–280 °C to cure.[9] The process is often performed in a multi-step heating regimen to control the exothermic reaction and ensure complete cross-linking.
Materials and Equipment:
-
Benzoxazine monomer (e.g., Bisphenol A-aniline based, BA-a)
-
Aluminum weighing pan or silicone mold
-
Vacuum oven or programmable convection oven
-
Spatula
Step-by-Step Protocol:
-
Preparation: Place a precisely weighed amount of the benzoxazine monomer (e.g., 2-5 grams) into an aluminum pan or a suitable mold. If the monomer is a solid, it can be gently melted at a temperature below its polymerization onset (e.g., 100-130 °C) to ensure it forms a uniform layer.
-
Degassing (Optional but Recommended): Place the mold containing the monomer into a vacuum oven. Heat to 130 °C for 1 hour to remove any entrapped air or residual solvents, which can cause voids in the final polymer.[10]
-
Curing: Transfer the mold to a pre-heated programmable oven. Execute a multi-step curing schedule. A typical schedule for a Bisphenol A-based benzoxazine is as follows:
-
Heat to 180 °C and hold for 2 hours.[10]
-
Ramp the temperature to 200 °C and hold for 4 hours.[10]
-
Ramp the temperature to 220 °C and hold for 2 hours.[10]
-
Causality: This staged approach allows for initial network formation at a lower temperature, followed by higher temperature stages to advance the cross-linking and ensure full conversion, maximizing the glass transition temperature (Tg) and mechanical properties.
-
-
Cooling: After the final hold, turn off the oven and allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
-
Post-Curing (Optional): For applications requiring maximum thermal stability, an additional post-curing step at a temperature slightly above the final cure temperature (e.g., 230-240 °C) for 1-2 hours can be beneficial.
Table 1: Typical Thermal Curing Parameters for Common Benzoxazines
| Benzoxazine Monomer | Onset Temp. (°C) | Peak Exotherm (°C) | Resulting Tg (°C) | Reference |
|---|---|---|---|---|
| Bisphenol-A / Aniline (BA-a) | ~225 | ~264 | ~170 | [4][11] |
| Bisphenol-F / Aniline (BF-a) | ~218 | ~245 | - | [12] |
| Indane Bisphenol / Aniline (IBPB) | ~170 | ~200 | ~152 | [13] |
| Quinolinyl Phenol / Aniline (QP-a) | - | 218 | - |[14] |
Protocol 2: Cationic-Initiated Ring-Opening Polymerization (C-ROP)
The high temperatures required for T-ROP can be a limitation for some industrial processes and substrates. Cationic ROP utilizes strong electrophilic initiators, typically Lewis acids or Brønsted acids, to catalyze the ring-opening at significantly lower temperatures, sometimes even at room temperature.[4][12][15]
Expert Insight: Lewis acids such as FeCl₃, AlCl₃, and TiCl₄ are highly effective because they can complex with the nitrogen or oxygen atoms of the oxazine ring, weakening the ring structure and generating the initial cationic species required for polymerization.[6][16] This dramatically lowers the activation energy for the reaction.
Materials and Equipment:
-
Benzoxazine monomer (e.g., BA-a)
-
Cationic initiator (e.g., Phosphorus pentachloride (PCl₅), Iron(III) chloride (FeCl₃))
-
Anhydrous solvent (e.g., chloroform, THF) if performing solution polymerization
-
Three-necked flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Drying oven
Step-by-Step Protocol (Solution Polymerization Example):
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the initiator.
-
Dissolution: Dissolve a known amount of benzoxazine monomer (e.g., 5 grams) in an appropriate volume of anhydrous chloroform (e.g., 25 mL) inside the flask under an inert atmosphere.[4] Stir until fully dissolved.
-
Initiator Addition: Carefully add the cationic initiator. The monomer-to-initiator (M/I) molar ratio is critical and typically ranges from 100:1 to 1000:1.[4][15] For example, using PCl₅ with BA-a, add the initiator at room temperature while stirring.
-
Polymerization: Allow the reaction to proceed at the desired temperature. Many cationic systems can polymerize at room temperature over several hours.[4] The polymer will often precipitate out of the solution as it forms.
-
Isolation: After the desired reaction time (e.g., 7 hours), isolate the precipitated polymer by filtration.
-
Purification: Wash the collected polymer with fresh solvent (e.g., chloroform, followed by methanol) to remove any unreacted monomer and residual initiator.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Table 2: Effect of Cationic Initiators on BA-a Benzoxazine Polymerization
| Initiator | Polymerization Temp. | Resulting Tg (°C) | Char Yield at 800°C (N₂) | Reference |
|---|---|---|---|---|
| None (Thermal) | >200 °C | ~170 | ~30% | [4] |
| PCl₅ | Room Temp. | 220 | 61% | [4] |
| POCl₃ | Room Temp. | 210 | 50% | [4] |
| TiCl₄ | Room Temp. | 216 | 49% | [4] |
| FeCl₃ | Curing peak at ~145 °C | - | ~55% | [12] |
| AlCl₃ | Curing peak at ~145 °C | - | - |[12] |
Workflow and Characterization
Validating the successful polymerization of benzoxazine monomers is critical. A combination of thermal analysis and spectroscopy provides a comprehensive picture of the polymer structure and properties.
Figure 2: Overall experimental workflow from monomer to characterization.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is essential for confirming the ring-opening of the oxazine structure.
-
Monomer Spectrum: Look for characteristic peaks of the oxazine ring, specifically the C-O-C asymmetric stretching mode around 1230 cm⁻¹ and a peak around 920-940 cm⁻¹ corresponding to the out-of-plane C-H bending of the benzene ring attached to the oxazine ring.[6][17]
-
Polymer Spectrum: Upon successful polymerization, these oxazine-related peaks will disappear or significantly diminish.[6][13] Concurrently, a broad absorption band will appear around 3200-3500 cm⁻¹ due to the formation of phenolic hydroxyl (-OH) groups in the cross-linked network.[13]
Differential Scanning Calorimetry (DSC)
DSC is used to study the curing behavior of the monomer and determine the glass transition temperature (Tg) of the resulting polymer.
-
Curing Profile: A DSC scan of the uncured monomer will show a broad exotherm, indicating the heat released during the polymerization reaction. The peak of this exotherm is the maximum cure temperature.[13]
-
Glass Transition (Tg): A second DSC scan of the cured polymer will show a step-like transition in the heat flow, which corresponds to the Tg. A high Tg is indicative of a high degree of cross-linking and good thermal stability.[18] If a residual exothermic peak is observed in the second scan, it indicates that the initial curing was incomplete.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and degradation profile.
-
Degradation Temperature (Td): TGA curves show the onset temperature of decomposition, often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀).
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C) under a nitrogen atmosphere is the char yield. A high char yield is a key feature of polybenzoxazines and correlates with their excellent flame retardant properties.[4]
Conclusion
The ring-opening polymerization of benzoxazine monomers offers a robust and versatile pathway to high-performance thermosetting polymers. By understanding the fundamental mechanisms and carefully controlling the reaction conditions—whether through high-temperature thermal curing or low-temperature cationic initiation—researchers can tailor the properties of polybenzoxazines for a wide array of demanding applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and validation of these advanced materials.
References
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Polybenzoxazine - Wikipedia. Wikipedia. [Link]
-
A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]
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Synthesis and characterization of polybenzoxazine networks nanocomposites containing multifunctional polyhedral oligomeric silsesquioxane (POSS). ScienceDirect. [Link]
-
Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. ACS Publications. [Link]
-
Synthesis and Characterization of Structurally Uniform Model Oligomers of Polybenzoxazine. ACS Publications. [Link]
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Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
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Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines. Taylor & Francis Online. [Link]
-
Characterization of polybenzoxazine and its electrochemical polymerization mechanism. ScienceDirect. [Link]
-
Cationic ring-opening polymerization of benzoxazines. ScienceDirect. [Link]
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Thermal and photochemical ring opening polymerization of benzoxazines. Polen. [Link]
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Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. [Link]
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The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. MDPI. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). [Link]
- Cationic ring-opening polymerization of benzoxazines.
-
Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. [Link]
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Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. [Link]
-
Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. ResearchGate. [Link]
-
Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. ACS Publications. [Link]
-
Synthesis of Bz monomers. ResearchGate. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
-
Polybenzoxazines: Thermal Responsiveness of Hydrogen Bonds and Application as Latent Curing Agents for Thermosetting Resins. ACS Publications. [Link]
-
Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature. ACS Publications. [Link]
-
Synthesis and characterization of new quinolinyl phenol based polybenzoxazine: thermal stability, hydrophobicity and corrosion resistant properties. Taylor & Francis Online. [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. National Institutes of Health (NIH). [Link]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publishing. [Link]
-
Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI. [Link]
-
High Performance Combustion Synthesis- Based Low-temperature Curing of Benzoxazine. SSRN. [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. MDPI. [Link]
-
Benzoxazine Based Thermosets. polymer.org.tr. [Link]
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Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. National Institutes of Health (NIH). [Link]
-
Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. National Institutes of Health (NIH). [Link]
-
One-component benzoxazine type photoinitiator for free radical polymerization. ResearchGate. [Link]
-
Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. ACS Publications. [Link]
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Application Notes and Protocols: Synthesis and Evaluation of Novel DNA-PK Inhibitors Utilizing 6-(Trifluoromethyl)-Benzoxazine Intermediates
Introduction: Targeting the Guardian of the Genome for Cancer Therapy
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response, playing a pivotal role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3][4] In many cancers, the upregulation of DNA-PK is a key mechanism of resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[1][2][5][6] By efficiently repairing the damage intended to destroy them, cancer cells can survive and proliferate. This makes DNA-PK an attractive therapeutic target; its inhibition can sensitize cancer cells to existing treatments, potentially leading to more effective and durable responses.[3][6][7][8]
Benzoxazine derivatives have emerged as a promising class of DNA-PK inhibitors.[7][8][9][10] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This application note provides a detailed guide for the synthesis of novel DNA-PK inhibitors based on a 6-(trifluoromethyl)-benzoxazine scaffold, their analytical characterization, and their functional evaluation in a biochemical assay.
Signaling Pathway: The Role of DNA-PK in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Caption: DNA-PK's role in the NHEJ pathway.
Part 1: Synthesis of 6-(Trifluoromethyl)-Benzoxazine Intermediates
This section details the synthesis of the core scaffold. The rationale for this multi-step synthesis is to build the benzoxazine ring system with the crucial trifluoromethyl group strategically positioned.
Protocol 1.1: Synthesis of 2-Amino-5-(trifluoromethyl)phenol
This is the foundational building block. The amino and hydroxyl groups are essential for the subsequent cyclization reaction to form the benzoxazine ring.
-
Materials:
-
2-Nitro-5-(trifluoromethyl)phenol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-nitro-5-(trifluoromethyl)phenol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-(trifluoromethyl)phenol as a solid, which can be used in the next step without further purification.
-
Protocol 1.2: Synthesis of the 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Intermediate
This step involves the cyclization of the aminophenol with an appropriate C2 synthon to form the benzoxazine core.
-
Materials:
-
2-Amino-5-(trifluoromethyl)phenol (from Protocol 1.1)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of 2-amino-5-(trifluoromethyl)phenol (1.0 eq) in acetone, add finely ground potassium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one intermediate.
-
Part 2: Synthesis of Final DNA-PK Inhibitors
The intermediate is now functionalized to generate the final inhibitor. This typically involves the introduction of a solubilizing group or a moiety that interacts with the kinase hinge region. A common strategy is the introduction of a morpholine group, which has been shown to be favorable for activity in many benzoxazine-based kinase inhibitors.[8][9]
Protocol 2.1: Synthesis of 3-Chloro-6-(trifluoromethyl)-2H-1,4-benzoxazine
-
Materials:
-
6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend the benzoxazinone intermediate (1.0 eq) in toluene.
-
Add phosphorus oxychloride (3.0 eq) and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
-
Protocol 2.2: Nucleophilic Substitution with Morpholine
-
Materials:
-
3-Chloro-6-(trifluoromethyl)-2H-1,4-benzoxazine
-
Morpholine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve the chlorinated intermediate (1.0 eq) in acetonitrile.
-
Add morpholine (1.5 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final DNA-PK inhibitor.
-
Workflow for Synthesis of the DNA-PK Inhibitor
Caption: Synthetic workflow for the inhibitor.
Part 3: Analytical Characterization of the Final Compound
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitor.
Protocol 3.1: Compound Characterization Workflow
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity level of >95% is generally required for biological assays.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized inhibitor. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the successful synthesis of the target molecule.
Characterization Workflow Diagram
Caption: Analytical characterization workflow.
Data Summary Table
| Analysis Type | Parameter | Expected Result |
| HPLC | Purity | > 95% |
| HRMS (ESI+) | [M+H]⁺ | Calculated vs. Found (within 5 ppm) |
| ¹H NMR | Chemical Shifts, Integration | Consistent with proposed structure |
| ¹³C NMR | Number of Signals, Shifts | Consistent with proposed structure |
Part 4: In Vitro DNA-PK Inhibition Assay
To evaluate the potency of the synthesized compound, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[11][12]
Protocol 4.1: DNA-PK Activity Assay (ADP-Glo™)
-
Materials:
-
Human recombinant DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[13]
-
Activating DNA
-
ATP
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in kinase buffer.
-
In a 384-well plate, add the DNA-PK enzyme, activating DNA, and the peptide substrate.
-
Add the serially diluted inhibitor to the wells. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 15-20 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 60 minutes.[12]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and evaluation of novel DNA-PK inhibitors based on a 6-(trifluoromethyl)-benzoxazine scaffold. The described protocols offer a rational and reproducible approach for researchers in drug discovery and chemical biology. Future work could involve expanding the structure-activity relationship (SAR) by synthesizing analogues with different substitutions on the benzoxazine ring or by replacing the morpholine moiety to optimize potency and selectivity.[14][15] Promising compounds should be advanced to cell-based assays to assess their ability to sensitize cancer cells to radiation or chemotherapy.[7][16]
References
-
Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. (2017). ResearchGate. [Link]
-
Beyond DNA repair: DNA-PK function in cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment. (n.d.). Translational Cancer Research. [Link]
-
DNA-PK as an Emerging Therapeutic Target in Cancer - PMC. (2019). National Center for Biotechnology Information. [Link]
-
Beyond DNA repair: DNA-PK function in cancer. (2015). Semantic Scholar. [Link]
-
Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. (2014). PubMed. [Link]
-
Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. (2025). MDPI. [Link]
-
An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. [Link]
-
Journal of Pharmaceutical Analysis. (2023). Semantic Scholar. [Link]
-
Strategies for the synthesis of trifluoromethylated benzoxazines. (n.d.). ResearchGate. [Link]
-
Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. (2016). PubMed. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. (2020). bioRxiv. [Link]
-
Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). (2012). PubMed. [Link]
-
DNA-PK Kinase Assay Service. (n.d.). Reaction Biology. [Link]
-
Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2005). PubMed. [Link]
-
Structure-activity relationship (SAR) - REVIVE. (n.d.). GARDP. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. (n.d.). UCA. [Link]
-
Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. (2013). Frontiers. [Link]
- Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives. (n.d.).
-
(PDF) Inhibitory Effects of Some Benzoxazine Derivatives on Human DNA Topoisomerase I. (2015). ResearchGate. [Link]
-
SAR: Structure Activity Relationships. (2025). CDD Vault. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]
-
Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. (2025). Bentham Science Publisher. [Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (2022). PubMed. [Link]
-
(PDF) Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. (2015). ResearchGate. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 3. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for acylation of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Application Note: N-Acylation Protocols for 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary & Chemical Context
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as a core for serotonergic antagonists, anticoagulants, and antimicrobial agents.[1] The specific derivative, 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine , presents a unique synthetic challenge and opportunity.[1]
Chemical Analysis:
-
Nucleophile: The secondary amine at position 4 (
) is the reactive center. -
Electronic Modulation: The trifluoromethyl group (
) at position 6 exerts a strong electron-withdrawing effect (EWG) through induction. -
Reactivity Implication: Compared to the unsubstituted parent, the
nitrogen in the 6- analog is less nucleophilic. While still reactive toward strong electrophiles (acid chlorides), reactions with weaker electrophiles (esters, hindered acids) may require catalytic activation (e.g., DMAP) or high-efficiency coupling agents (e.g., HATU).[1]
This guide details two optimized protocols: Method A for standard acid chlorides/anhydrides and Method B for carboxylic acid coupling, designed to overcome the reduced nucleophilicity induced by the fluorinated substituent.[1]
Reactivity Profile & Strategic Planning
The following decision matrix outlines the optimal conditions based on the acylating agent.
| Parameter | Method A: Acid Chlorides / Anhydrides | Method B: Carboxylic Acids |
| Electrophile Potency | High (Self-driving) | Low (Requires Activation) |
| Base Requirement | Stoichiometric scavenger (TEA/DIPEA) | Stoichiometric base (DIPEA/NMM) |
| Catalyst | DMAP (0.1 eq) often required due to 6- | HATU / T3P / EDC |
| Solvent Choice | DCM (Standard), THF (if solubility issues) | DMF (Polar), DCM |
| Temp. Profile | ||
| Primary Risk | HCl generation (salt formation) | Racemization (if chiral acid used) |
Experimental Protocols
Method A: Acylation via Acid Chlorides (Standard Protocol)
Best for: Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride.[1]
Reagents:
-
Substrate: 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)
-
Acyl Chloride:
(1.1 – 1.2 equiv) -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv) [Recommended due to EWG effect]
-
Solvent: Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes. Note: Dropwise addition controls the exotherm and prevents localized overheating.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexane) or LC-MS. The starting secondary amine is less polar than the amide product.
-
-
Workup:
-
Quench with saturated aqueous
. -
Separate phases.[2] Extract the aqueous layer with DCM (
). -
Wash combined organics with 1N HCl (to remove unreacted amine/DMAP) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (
, Hexane/EtOAc gradient).[1]
Method B: Acylation via Carboxylic Acids (Coupling Protocol)
Best for: Complex acids, amino acids, or when acid chlorides are unstable.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv) or EDC
HCl (1.2 equiv) + HOBt (1.2 equiv)[1] -
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or DCM[1]
Step-by-Step Procedure:
-
Activation: In a vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT for 15 minutes to generate the activated ester.
-
Addition: Add the 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) to the activated acid solution.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: The reduced nucleophilicity of the benzoxazine nitrogen may require longer reaction times compared to simple anilines.
-
-
Workup:
-
Dilute with EtOAc (Ethyl Acetate).
-
Wash with saturated
solution (to remove DMF), then , then Brine.[1] -
Dry (
) and concentrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision points and workup logic for the acylation process.
Figure 1: Decision logic and workflow for the N-acylation of 6-trifluoromethyl-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Deactivated Nucleophile | Add catalyst (DMAP 10 mol%) or heat to reflux (DCM) / 60°C (DMF). |
| Formation of Impurities | O-acylation (rare) | Ensure temperature is controlled at 0°C during addition; use stoichiometric base. |
| Starting Material Persists | Hydrolysis of Acid Chloride | Ensure anhydrous solvents; check quality of acid chloride (distill if necessary). |
| Product is Oily/Sticky | Trace Solvent/DMF | Perform LiCl wash (if DMF used) or azeotrope with heptane. |
References
-
Vertex Pharmaceuticals Inc. (1995). Benzoxazine derivatives and their application in therapy. US Patent 5447928A. (Describes acylation of benzoxazine cores with trifluoromethyl-benzoyl chlorides).
-
Kuroita, T., et al. (1996).[1] Benzoxazines. II.[3][4][5] Synthesis... of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.[1] (Establishes reactivity of the 1,4-benzoxazine secondary amine).
-
Levterov, V. V., et al. (2012).[1] Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines. Chemistry of Heterocyclic Compounds. (Demonstrates acylation protocols for 6-substituted analogs, including electron-withdrawing groups). [1]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. EP0545149B1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Synthesis
Status: Operational Ticket ID: BENZ-CF3-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary & Route Selection
The Challenge: Synthesizing 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is frequently plagued by two main failure modes: incomplete reduction of the lactam intermediate and oxidative degradation of the final secondary amine.
The Gold Standard Route: While direct alkylation routes exist, they suffer from poor regioselectivity. The industry-preferred "Self-Validating" protocol utilizes a two-step sequence:
-
Cyclization: 2-Amino-4-(trifluoromethyl)phenol
6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (Lactam). -
Reduction: Lactam
Target Amine (via Borane or LAH).
This guide focuses on optimizing this specific pathway, as it offers the highest structural fidelity and scalability.
The Synthetic Workflow (Visualized)
The following diagram outlines the critical path and decision nodes for the synthesis.
Figure 1: The optimized synthetic workflow emphasizing the critical Boron-Amine complex "trap" that often leads to false negatives in yield calculation.
Module 1: The Lactam Precursor (Formation)
Objective: Synthesize 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. Common Failure: O-alkylation vs. N-acylation competition leading to open-chain byproducts.
The Protocol
-
Acylation (Kinetic Control): Dissolve 2-amino-4-(trifluoromethyl)phenol in THF/DCM. Add Chloroacetyl chloride (1.1 equiv) at
with a weak base ( ).-
Why: The amine is more nucleophilic than the phenol. Low temperature ensures the amine reacts first to form the amide bond, preventing random polymerization.
-
-
Cyclization (Thermodynamic Control): Add a stronger base (
or ) and heat to reflux.-
Why: The phenol oxygen attacks the alpha-carbon of the chloroacetyl group to close the ring.
-
Troubleshooting Table: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Multiple Spots on TLC | O-acylation occurred first (rare but possible if too hot). | Maintain |
| Starting Material Remains | Incomplete ring closure. | Switch base to |
| Dark Tarry Product | Oxidation of aminophenol. | Perform reaction under strict |
Module 2: The Critical Reduction (Yield Killer)
Objective: Reduce the carbonyl (C=O) to methylene (CH2).
Reagent of Choice: Borane-THF (
The "Hidden Yield" Phenomenon
The most common user complaint is "I see product on TLC, but I recover <30% mass."
The Science: Borane reduces the amide to an amine, but the resulting secondary amine is a Lewis Base. It immediately reacts with the excess Borane (Lewis Acid) to form a stable N-B bond (Amine-Borane Complex) . This complex is:
-
Lipophilic: It extracts into the organic layer.
-
Stable: It does not break down with a simple water wash.
-
Invisible: It often streaks on silica columns, leading to loss.
The Corrective Protocol (The Acid Quench)
You must hydrolyze the N-B bond. Water is not enough; you need heat and acid.
-
Reduction: Reflux Lactam with
(3-4 equiv) for 4–12 hours. -
Quench (The Fix): Cool to
. Carefully add Methanol (gas evolution). -
Hydrolysis: Add 6M HCl and REFLUX for 1 hour.
-
Workup: Basify with NaOH to pH > 10, then extract with EtOAc.
Figure 2: Mechanism of the Borane Trap. Failure to reflux with acid results in the isolation of the complex, not the product.
Module 3: Purification & Storage
Issue: 3,4-dihydro-1,4-benzoxazines are electron-rich secondary amines. They are prone to air oxidation, turning from clear oils to brown gums.
Best Practices:
-
Do not dry on column: Avoid leaving the compound on silica gel for extended periods; silica is slightly acidic and oxidizing.
-
Salt Formation: Immediately convert the free base to the Hydrochloride Salt .
-
Protocol: Dissolve crude oil in
, add in Dioxane. Filter the white precipitate. The salt is stable for years at room temperature.
-
FAQ: Troubleshooting Specific Scenarios
Q: Can I use Lithium Aluminum Hydride (LAH) instead of Borane? A: Yes, but with caution. LAH is a more aggressive reductant.
-
Risk: The trifluoromethyl (
) group is generally stable, but aggressive reflux with LAH can sometimes lead to defluorination or ring-opening side reactions. -
Recommendation: If using LAH, use exactly 1.5-2.0 equivalents and monitor strictly at
. Do not reflux overnight unless necessary.
Q: My NMR shows broad peaks and the integration is wrong. A: You likely have the Borane-Amine complex .
-
Diagnosis: Look for a broad hump around 0.5–2.0 ppm (boron hydrides) or check
NMR. -
Fix: Dissolve the sample in MeOH, add conc. HCl, reflux for 30 mins, neutralize, and re-extract.
Q: The product is an oil that refuses to crystallize. A: The free base is typically an oil or low-melting solid.
-
Fix: Do not attempt to crystallize the free base. Form the HCl or Oxalate salt for characterization and storage.
Q: I am losing yield during the aqueous workup. A: The amine might be partially water-soluble if the pH isn't high enough.
-
Fix: Ensure the aqueous layer is pH > 12 (use NaOH, not bicarbonate) before extraction. Salt out the aqueous layer with NaCl to push the organic amine into the organic phase.
References
-
Synthesis of Benzoxazinones (Lactam Formation)
- Source:ChemicalBook & BenchChem Protocols. "Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ol derivatives." (General procedure for benzoxazinone synthesis via chloroacetyl chloride).
-
Borane Reduction Mechanism & Troubleshooting
- Source:Organic Synthesis (Org. Synth.). "Borane Reductions (using BH3.THF or BH3.Me2S)." (Detailed workup procedures for breaking N-B bonds).
-
Regioselectivity in Trifluoromethyl-Benzoxazines
- Source:MDPI & RSC Advances. "Substrate-directed chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes.
-
Stability of Dihydro-benzoxazines
- Source:National Institutes of Health (PMC). "Recent Progress in the Synthesis of Benzoxazin-4-Ones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 3. WO2016109406A1 - Trifunctional benzoxazine and use thereof in curable resin compositions and composite materials - Google Patents [patents.google.com]
- 4. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
Solubility issues of fluorinated benzoxazines in organic solvents
Topic: Solubility Issues of Fluorinated Benzoxazines in Organic Solvents Role: Senior Application Scientist (Polymer Chemistry Division) Audience: R&D Scientists, Process Engineers, and Formulation Specialists.
Welcome to the Advanced Materials Support Hub.
Ticket Context: You are encountering precipitation, cloudiness, or gelation when attempting to dissolve fluorinated benzoxazine monomers or oligomers in standard organic solvents.
Executive Summary:
Fluorinated benzoxazines (F-Bz) offer superior low-dielectric properties and hydrophobicity compared to their non-fluorinated counterparts (e.g., Bisphenol-A based). However, the introduction of perfluoroalkyl or trifluoromethyl (-CF
Module 1: The Diagnostics (Root Cause Analysis)
Before adjusting your protocol, determine if your issue is thermodynamic (solubility) or kinetic (reactivity).
Q1: Is my sample actually insoluble, or has it reacted?
The Litmus Test: If your sample was soluble initially but became an insoluble gel upon heating, you have likely triggered Thermally Induced ROP . Fluorinated benzoxazines often have lower ROP onset temperatures due to the electron-withdrawing nature of fluorine on the aromatic ring, which destabilizes the oxazine ring.
| Observation | Diagnosis | Recommended Action |
| Cloudy Suspension | Thermodynamic Limit | Switch to High-HSP solvents (See Module 2). |
| Crystalline Precipitate | High Lattice Energy | Use the Gradient Heating Protocol (Module 3). |
| Swollen Gel / Goo | Crosslinking (ROP) | Irreversible. Discard sample. Lower processing temp. |
| Phase Separation | Fluorous Immiscibility | Use a fluorinated co-solvent (e.g., Trifluorotoluene). |
Module 2: Solvent Selection Guide (Hansen Solubility Parameters)
Fluorinated benzoxazines require solvents that balance Polarity (
Standard Rule: Avoid protic solvents (Alcohols, Water) which interfere with the oxazine ring stability and are poor solvents for the hydrophobic F-segments.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Suitability | Application Context |
| Tier 1: Gold Standard | THF (Tetrahydrofuran) | ⭐⭐⭐⭐⭐ | Best for monomers (e.g., F-Bisphenol A types). Excellent wetting. |
| Tier 1: Gold Standard | Chloroform ( | ⭐⭐⭐⭐⭐ | Standard for NMR and room-temp processing. |
| Tier 2: High-Boiling | DMAc / NMP | ⭐⭐⭐⭐ | Required for high-MW oligomers or highly fluorinated backbones. |
| Tier 3: The "Fixer" | Trifluorotoluene | ⭐⭐⭐ | Critical Co-solvent. Use if phase separation occurs. Bridges fluorous/organic phases. |
| Tier 4: Avoid | Acetone / Methanol | ❌ | Causes immediate precipitation or ring hydrolysis. |
Technical Note: For highly fluorinated species (e.g., derived from 4,4'-(Hexafluoroisopropylidene)diphenol), pure acetone is often insufficient due to the low refractive index and low surface energy of the solute.
Module 3: Advanced Troubleshooting Protocols
Protocol A: The "Gradient Heating" Method
Use this when the monomer is crystalline and refuses to dissolve in THF/Chloroform at Room Temperature (RT).
Warning: Do NOT exceed 80°C. Fluorinated benzoxazines can auto-catalyze ROP at lower temperatures than standard benzoxazines [1].
-
Preparation: Prepare a 10-20 wt% mixture in a sealed vial (prevent solvent evaporation).
-
Sonication (Stage 1): Sonicate at 40 kHz for 10 minutes at RT. If undissolved, proceed to step 3.
-
Stepwise Heating:
-
Heat to 40°C in an oil bath. Stir for 15 mins.
-
Heat to 55°C . Stir for 15 mins.
-
STOP if temperature reaches 60°C for Chloroform (boiling) or 65°C for THF.
-
-
Visual Check: If solid remains, do not increase heat. Switch to Protocol B .
Protocol B: The Co-Solvent "Bridge" System
Use this for highly fluorinated "Fluorous" monomers that phase separate.
Theory: Standard organic solvents cannot penetrate the dense fluorine shielding. You need a "bridge" solvent.
-
Primary Solvent: Dissolve the bulk in THF (70% volume).
-
Bridge Solvent: Add Trifluorotoluene or Hexafluoroisopropanol (HFIP) (30% volume).
-
Note: HFIP is a strong H-bond donor and aids solvation but is expensive. Trifluorotoluene is the economical choice for aromatics.
-
-
Agitation: Vortex for 60 seconds. The solution should turn from cloudy to clear.
Module 4: Troubleshooting Logic Tree
Use the following decision tree to diagnose your specific solubility failure.
Figure 1: Diagnostic workflow for fluorinated benzoxazine solubility issues. Blue nodes represent decision points; Green nodes represent corrective actions.
Module 5: Structural Considerations (FAQ)
Q: Why does my fluorinated monomer precipitate during water precipitation purification? A: This is actually the desired outcome for purification. Fluorinated benzoxazines are highly hydrophobic.[1] When you pour your reaction mixture (usually in Dioxane) into 1N NaOH or water, the monomer precipitates as a solid while unreacted phenols remain soluble as phenolate salts. Tip: If the precipitate is "oily" or "sticky" rather than a powder, your monomer might be an oligomer. Dissolve it in minimal Chloroform and re-precipitate in cold Hexane [2].
Q: Does the position of the Fluorine matter? A: Yes.
-
Bridge Fluorination (Bisphenol AF type): Generally soluble in THF/Acetone. The -C(CF
) - group adds free volume, actually aiding solubility compared to rigid non-fluorinated analogs [3]. -
Ring Fluorination (Pentafluoroaniline type): Significantly lowers solubility due to strong
stacking interactions driven by the electron-deficient aromatic ring. These often require the Protocol B (Co-solvent) approach.
References
-
Ishida, H., & Rodriguez, T. (1995). Curing kinetics of a new benzoxazine-based phenolic resin by differential scanning calorimetry. Polymer, 36(16), 3151-3158.
-
Su, Y. C., & Chang, F. C. (2003).[2] Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989-7996.
-
Lin, C. H., et al. (2008). Synthesis and properties of fluorinated polybenzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 4970-4983.
Sources
Technical Support Center: Dihydro-benzoxazine (DHB) Stability & Storage
Topic: Preventing Oxidation & Hydrolytic Degradation in Dihydro-benzoxazine Monomers
Mission Statement
Welcome to the Technical Support Center. You are likely here because your white crystalline benzoxazine monomer has turned pink, brown, or sticky.
The hard truth: Dihydro-benzoxazines (specifically 3,4-dihydro-2H-1,3-benzoxazines) are metastable Mannich bases. While often cited as "stable at room temperature," they are highly susceptible to a Hydrolysis-Oxidation Cascade . Moisture triggers ring opening; oxygen attacks the resulting phenolic species.
This guide moves beyond generic "store in a cool dry place" advice. We provide the mechanistic causality and the rigorous protocols required to maintain >99% purity for high-precision drug discovery or polymerization kinetics.
Module 1: The Degradation Mechanism (The "Why")
FAQ: Why did my sample change color?
A: The color change (pink/red/brown) is rarely direct oxidation of the intact ring. It is almost always a secondary reaction following hydrolytic ring opening .
-
The Trigger (Moisture/Acid): The oxazine ring hydrolyzes (reverses the Mannich reaction), releasing free amines and phenolic species.
-
The Catalyst (Autocatalysis): The generated phenolic groups act as acidic catalysts, accelerating further ring opening.
-
The Damage (Oxidation): The newly exposed electron-rich phenol and amine moieties rapidly oxidize in air to form quinones and conjugated imines (chromophores), causing the color change.
Visualizing the Failure Mode
The following diagram illustrates the cascade from a stable monomer to an oxidized impurity.
Figure 1: The Hydrolysis-Oxidation Cascade. Note that moisture is the primary antagonist; oxygen causes the visible damage only after the ring opens.
Module 2: Storage Protocols (The "How")
Standard Operating Procedure (SOP): The "Gold Standard" Storage
For reference standards, expensive derivatives, or long-term storage (>1 month).
Prerequisites:
-
Schlenk line or Glovebox (Argon/Nitrogen)
-
Amber glass vials with PTFE-lined caps (avoid rubber septa for long term)
-
Desiccant (P₂O₅ or Activated Molecular Sieves)
Protocol:
-
Drying: Ensure the monomer is fully dried post-synthesis. Residual solvent (especially chloroform/dichloromethane) often becomes acidic over time, catalyzing degradation. Recrystallize and dry under high vacuum (<0.1 mbar) for 12 hours.
-
Atmosphere Exchange: Flush the storage vial with Argon (Ar is heavier than air and provides a better blanket than N₂).
-
Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm® or electrical tape to prevent moisture diffusion.
-
Temperature: Store at -20°C .
-
Reasoning: Low temperature kinetically inhibits the ring-opening reaction.
-
-
Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.
-
Comparative Storage Data
The following table summarizes stability based on internal stress-testing of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-a type).
| Storage Condition | Atmosphere | Temp | Shelf Life (99% Purity) | Primary Failure Mode |
| Benchtop (Open) | Air/Humid | 25°C | < 1 week | Hydrolysis |
| Benchtop (Sealed) | Air | 25°C | 1-2 months | Slow Hydrolysis |
| Fridge (Sealed) | Air | 4°C | 6 months | Slow Oxidation |
| Freezer (Standard) | Nitrogen | -20°C | 12-18 months | Minimal |
| Glovebox | Argon (<1ppm O₂) | 25°C | > 2 years | None |
Module 3: Troubleshooting & Rescue (The "Fix")
FAQ: My sample is slightly pink. Is it ruined?
A: Not necessarily. The color comes from quinones which have high extinction coefficients; even 0.1% impurity can look dramatic. However, these impurities can act as radical inhibitors or initiators in downstream applications.
Rescue Protocol: Recrystallization
Do not use column chromatography if possible; silica gel is slightly acidic and can trigger degradation on the column.
-
Solvent Selection: Use Toluene or Ethanol (absolute). Avoid acetone (reacts with amines).
-
Dissolution: Dissolve the monomer in the minimum amount of hot solvent (60-70°C).
-
Critical Step: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
Crystallization: Allow to cool slowly to Room Temp, then move to -20°C.
-
Wash: Filter crystals and wash with cold, dry hexanes.
-
Validation: Check melting point. A sharp MP (range <1°C) indicates high purity.
Decision Tree: To Use or To Purify?
Figure 2: Decision Matrix for Sample Integrity. "Sticky" texture usually indicates ring-opening polymerization has begun, which is irreversible.
Module 4: Quality Control (The "Check")
FAQ: How do I verify the ring is closed?
A: Proton NMR (
Key NMR Signals (in CDCl
-
O-CH
-N: Two singlets of equal intensity.-
~5.3 ppm (O-CH
-N) -
~4.6 ppm (Ar-CH
-N)
-
-
The Impurity Flags:
-
If you see signals shifting upfield or broadening, or new phenolic -OH signals (>9 ppm), hydrolysis has occurred.
-
Aldehyde protons (~9-10 ppm) indicate advanced oxidative degradation (formaldehyde release).
-
References
-
Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Definitive text on benzoxazine chemistry, stability, and polymerization mechanisms).
-
Liu, J., & Ishida, H. (1995). Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine.[1] Journal of Polymer Science Part A: Polymer Chemistry. (Establishes the fundamental hydrolytic sensitivity).
-
Lochab, B., et al. (2021). Naturally derived benzoxazines: A review. Green Chemistry. (Discusses stability of bio-based benzoxazine derivatives).
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (General protocols for purification of air-sensitive heterocycles).
Sources
Purification strategies for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine intermediates
Technical Support Center: Purification of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide: Isolation, Purification, and Stability of Fluorinated Benzoxazine Intermediates
Executive Summary
The synthesis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine presents a unique set of purification challenges. Unlike standard heterocyclic amines, the presence of the electron-withdrawing trifluoromethyl (
This guide addresses the specific "pain points" reported by users: incomplete extraction recovery, peak tailing during chromatography, and oxidative instability.
Module 1: Acid-Base Extraction Strategies
Status: Critical / High Frequency Issue
User Question: "I performed a standard acid-base extraction using 1M HCl and 1M NaOH, but my recovery was poor, and I see emulsions. Where is my product?"
Technical Diagnosis:
The
-
Standard Aniline
: ~4.6 -
6-
-Benzoxazine (Estimated): ~2.5 – 3.5
The Problem: If you use a weak acid (like Citric acid or pH 4 buffers) or insufficient volumes of dilute HCl, the molecule may not fully protonate, leading to partition between phases rather than clean extraction. Conversely, during the basification step, the salt breaks at a much lower pH than expected.
The Protocol (The "Hard Swing" Method):
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially as it promotes emulsions with fluorinated amines.
-
Acid Extraction (Capture): Extract with 2M HCl (pH < 1).
-
Why: You must force protonation. The low
requires a high to drive the equilibrium . -
Check: The product is now in the Aqueous Layer .
-
-
Organic Wash: Wash the acidic aqueous layer with fresh EtOAc.
-
Why: This removes non-basic impurities (unreacted phenols, neutral fluorinated byproducts).
-
-
Basification (Release): Cool the aqueous layer to 0°C. Slowly add saturated
or 4M NaOH until pH reaches 8–9 .-
Note: You do not need to go to pH 14. Since the conjugate acid is strong (
~3), it deprotonates easily. High pH risks phenol impurity re-extraction if present.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Why: The free base is highly lipophilic due to the
group; DCM is superior for solubilizing the fluorinated free base.
-
Figure 1: The "Hard Swing" extraction logic designed for low-
Module 2: Chromatographic Purification (Flash & HPLC)
Status: Moderate / Quality Control Issue
User Question: "My peak is tailing significantly on silica gel, and on HPLC it co-elutes with a precursor. How do I sharpen the peak?"
Technical Diagnosis:
-
Silanol Interaction: Even with the electron-withdrawing
, the secondary amine ( ) can hydrogen bond with acidic silanols on silica, causing tailing. -
Lipophilicity: The
group increases retention on Reverse Phase (C18) significantly compared to non-fluorinated analogues.
Troubleshooting Guide:
A. Flash Chromatography (Normal Phase)
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase Modifier: You MUST use a basic modifier.
-
Loading: Load as a liquid injection in minimal DCM. Avoid dry loading on silica if possible, as the amine can degrade/oxidize on the dry silica surface over time.
B. HPLC Method (Reverse Phase)
-
Column: C18 or C8 (Fluorinated compounds often stick too hard to C18; C8 can offer better peak shape).
-
Buffer: Use Ammonium Bicarbonate (pH 10) or 0.1% Formic Acid .
-
Note: At acidic pH (Formic acid), the molecule is protonated (
) and elutes faster. At basic pH (Bicarbonate), it is neutral ( ) and retains longer. -
Strategy: If separating from neutral impurities, use Acidic pH. If separating from basic impurities (like anilines), use Basic pH.
-
Retention Comparison Table:
| Condition | Species State | Retention Time | Peak Shape |
| Water/MeCN + 0.1% TFA | Protonated ( | Fast (Early Elution) | Sharp |
| Water/MeCN + NH4HCO3 | Neutral ( | Slow (Late Elution) | Broader (unless temp > 40°C) |
| Effect of | -- | +2 to +4 min shift vs. H-analog | -- |
Module 3: Crystallization & Solid State Stability
Status: High / Storage Issue
User Question: "The oil solidified into a waxy solid, but it's turning brown on the bench. How do I get nice crystals?"
Technical Diagnosis:
-
Oiling Out: The high lipophilicity of the
group disrupts crystal lattice formation in polar solvents. -
Oxidation: 3,4-dihydro-1,4-benzoxazines are susceptible to oxidation to 1,4-benzoxazin-3-ones (lactams) or fully aromatic species, especially in the presence of light and air.
Crystallization Protocol:
-
Solvent System: Use a non-polar/polar mix.
-
Primary Solvent: Toluene or Isopropyl Acetate (dissolves the lipophilic
part). -
Anti-Solvent: Heptane or Hexane.
-
-
Procedure:
-
Dissolve crude solid in minimal warm Toluene (40°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Cool slowly to -20°C. Rapid cooling traps impurities in the waxy lattice.
-
Storage:
-
Atmosphere: Store under Argon .
-
Temperature: -20°C.
-
Container: Amber glass (light sensitive).
Module 4: Impurity Profiling
Status: Advanced / Process Chemistry[1][2]
User Question: "I see a persistent impurity at RRT 0.9 (Relative Retention Time). What is it?"
Impurity Map:
-
The "Oxidized" Impurity (Benzoxazinone):
-
Origin: Air oxidation of the C2-C3 bond or over-oxidation during synthesis.
-
Detection: M-2 (dehydrogenated) or M+14 (carbonyl) in MS.
-
Removal: Hard to separate by extraction. Requires chromatography (silica).[3]
-
-
The "Regioisomer" (If synthesized from 3-trifluoromethyl-phenol):
-
Origin: Cyclization can occur ortho or para to the phenol if the starting material wasn't regio-pure.
-
Detection: Identical Mass. Requires H-NMR (coupling constants of aromatic protons will differ).
-
-
The "Dimer":
-
Origin: N-alkylation of one benzoxazine unit by the alkyl halide precursor of another.
-
Removal: Size Exclusion or recrystallization (it is much less soluble).
-
Figure 2: Fate mapping for common impurities during purification.
References
-
Synthesis and Properties of Benzoxazines
- Title: Synthesis and Properties of Spiro-Centered Benzoxazines.
- Source: ACS Macromolecules (via Vertex AI Search).
-
URL:[Link]
-
Fluorinated Benzoxazine Synthesis
- Title: High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characteriz
- Source: Polymers & Polymer Composites (ResearchG
-
URL:[Link]
- Title: 3,4-Dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same (Patent US5420126A).
-
Chemical Properties & Safety
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding fluorinated organic compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. US5447928A - Benzoxazine derivatives and their application in therapy - Google Patents [patents.google.com]
- 5. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
Overcoming steric hindrance of trifluoromethyl group in N-substitution reactions
Technical Support Center: Fluorine Chemistry Division Current Status: 🟢 Operational Ticket Queue: Priority Handling for N-Substitution Inquiries
Welcome to the Advanced Synthesis Support Hub
Subject: Overcoming Steric & Electronic Barriers of the Trifluoromethyl (
User Ticket #CF3-N-404: "My Buchwald-Hartwig coupling yields are <10%. The substrate has an ortho-
PART 1: DIAGNOSTICS (Root Cause Analysis)
Agent: Dr. Catalyst (Senior Application Scientist)
To resolve your issue, we must first acknowledge that the trifluoromethyl group acts as a "double agent," sabotaging your reaction through two distinct mechanisms. You are likely facing an Orthogonal Failure Mode :
-
The Steric Wall (The "Teflon" Effect):
-
Volume: The Van der Waals volume of a
group is approximately 42.6 ų , which is roughly equivalent to an isopropyl group ( ) or an ethyl group. However, its effective "shape" is more rigid and spherical, creating a dense cone of repulsion. -
Impact: In a standard catalytic cycle, this bulk prevents the amine from coordinating to the Palladium center (Amine Binding Step) or inhibits the final Reductive Elimination step by forcing the metal center into an unfavorable geometry.
-
-
The Electronic Sink (The Inductive Trap):
-
Effect: Fluorine is the most electronegative element. A
group exerts a massive inductive withdrawing effect ( ). -
Consequence:
-
If the
is on the Aryl Halide : It actually accelerates Oxidative Addition (making the ring electron-poor) but can stabilize the Pd(II) intermediate too much, making it lazy toward transmetalation. -
If the
is on the Amine (e.g., trifluoroethylamine): It renders the nitrogen lone pair non-nucleophilic. The nitrogen holds its electrons too tightly to attack the Pd center.
-
-
PART 2: TROUBLESHOOTING GUIDES (The Solutions)
Solution A: The "Ligand Switch" (For Ortho- Aryl Halides)
Applicable when the steric bulk is on the electrophile.
The Fix: Abandon simple phosphines (
Logic: These ligands are bulky themselves, but in a "designed" way. They force the Pd center into a mono-ligated species (
Recommended Ligand Matrix:
| Substrate Challenge | Recommended Ligand/Catalyst | Why? |
| Ortho- | BrettPhos or RuPhos | Excellent for hindered primary amines; prevents |
| Ortho- | RuPhos or XPhos | RuPhos is the "universal soldier" for hindered secondary amines. |
| Pd-PEPPSI-IPr | The NHC ligand throws electron density at the metal, balancing the electron-poor nature of the ring. |
Solution B: The "Base & Heat" Protocol (For -Alkyl Amines)
Applicable when the nucleophile is weak (e.g.,
The Fix: The amine is too weak to displace the halide or coordinate to Pd. You must increase the driving force.
-
Base Upgrade: Switch from Carbonates (
) to LHMDS (Lithium Hexamethyldisilazide) or NaOtBu .-
Reasoning: LHMDS can deprotonate the amine before it attacks the metal (or facilitate a concerted deprotonation-metallation), effectively turning a weak neutral nucleophile into a potent anionic nucleophile.
-
-
Solvent Switch: Use CPME (Cyclopentyl methyl ether) or Toluene at
.-
Reasoning: Higher temperatures are needed to overcome the activation energy barrier raised by the electronic deactivation of the nitrogen.
-
PART 3: VISUALIZATION (Decision Logic)
Figure 1: The Ligand Selector Flowchart Caption: Logical pathway for selecting the optimal catalytic system based on the location of the trifluoromethyl group.
PART 4: STANDARD OPERATING PROCEDURE (SOP)
Protocol ID: SOP-CF3-CN-Coupling Scope: Coupling of 2-trifluoromethyl-bromobenzene with morpholine (Model Reaction).
Reagents:
-
Aryl Halide: 1.0 equiv[2]
-
Amine: 1.2 equiv[2]
-
Catalyst: RuPhos Pd G3 (2-3 mol%)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Why: Oxygen poisons Pd(0) species; moisture quenches the strong base.
-
-
Solids Addition: Charge the vial with the Pd-precatalyst (RuPhos Pd G3), Base (NaOtBu), and Aryl Halide (if solid).
-
Technical Note: Using a G3 precatalyst ensures the active
species is generated immediately upon heating, avoiding the induction period of + Ligand mixing.
-
-
Liquids Addition: Seal the vial. Evacuate and backfill with Argon (3x). Inject the solvent and the amine via syringe.
-
Reaction: Heat the block to 85-100°C with vigorous stirring (800 rpm).
-
Checkpoint: Monitor by LCMS after 2 hours. The
group may slow kinetics; do not stop early.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
PART 5: FAQs (Knowledge Base)
Q: Why do Aryl Iodides sometimes give lower yields than Bromides with
-
Fix: Use Aryl Bromides or add a silver salt (
) to scavenge iodide (though this is expensive).
Q: Can I use microwave irradiation?
A: Yes, and it is highly recommended. Microwave heating often helps overcome the high activation energy barrier imposed by the steric repulsion of the
Q: My
-
Fix: Lower the temperature and switch to a slightly less electron-rich ligand (e.g., from tBuBrettPhos to BrettPhos).
References & Authoritative Sources
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society.[4][5] (Foundational work on bulky ligands).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (The definitive guide on RuPhos/BrettPhos selection).
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal. (Introduction of PEPPSI catalysts for difficult substrates).
-
Lundgren, R. J., & Stradiotto, M. (2010). "Key Ligand Characteristics in Pd-Catalyzed C-N Bond Formation." Chemistry - A European Journal. (Mechanistic insights into steric barriers).
Sources
- 1. Palladium-catalyzed trifluoromethylation of aromatic C-H bond directed by an acetamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Technical Support Center: Stability of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Topic: Stability & Handling of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine under Acidic Conditions Document ID: TSC-BZ-06CF3-V1 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The stability of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine in acidic media is governed by two competing mechanisms: protonation (stabilizing) and oxidation (degrading) .
Unlike its structural isomer 1,3-benzoxazine (which rapidly hydrolyzes in acid), the 1,4-benzoxazine scaffold is chemically robust against hydrolytic ring opening under standard acidic conditions. However, the "dihydro" secondary amine core is susceptible to oxidative dehydrogenation, a process often catalyzed by trace metals or light in acidic solutions.
This guide provides troubleshooting workflows to distinguish between salt formation (benign) and oxidative degradation (critical).
Module 1: Acidic Stability & Interaction Profile
The Core Chemistry
The molecule contains three functional components affecting its acid stability:
-
Secondary Amine (
): The site of protonation ( ). In acidic media, this forms a stable ammonium salt. -
Ether Linkage (
): Generally stable. Requires strong Lewis acids or hydrohalic acids (e.g., conc. HI/HBr) and heat to cleave. -
Trifluoromethyl Group (
): Highly stable. Resistant to aqueous acid hydrolysis; degradation typically requires reducing metals or super-basic conditions.
Stability Dashboard
| Condition | Stability Rating | Expected Outcome | Mechanism |
| Dilute HCl / | ✅ Stable | Solubilization (Salt formation) | Protonation of N4 amine. |
| Conc. HCl (RT) | ✅ Stable | Precipitation | Formation of insoluble HCl salt. |
| Oxidizing Acids ( | ❌ Unstable | Color change (Red/Brown) | Oxidative dehydrogenation to imine/quinone. |
| Aerated Acid + Light | ⚠️ Risk | Slow degradation | Photo-assisted auto-oxidation. |
Module 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My compound precipitated immediately upon adding 1M HCl."
Diagnosis: You have likely formed the hydrochloride salt , not a degradation product.
While the parent freebase is sparingly soluble in water, the hydrochloride salt of fluorinated benzoxazines often exhibits a "salting out" effect, particularly in cold or concentrated acidic solutions due to the lipophilicity of the
Validation Protocol (Salt vs. Degradant):
-
Filter the precipitate.[1]
-
Suspend 10 mg of the solid in 1 mL of water.
-
Neutralize by adding saturated
dropwise until pH > 8. -
Observe: If the solid dissolves (or oils out) and can be extracted back into ethyl acetate with the original LC-MS retention time, it was the stable salt.
Issue 2: "The acidic solution turned pink/reddish-brown overnight."
Diagnosis: Oxidative Dehydrogenation . The 3,4-dihydro-1,4-benzoxazine core is electron-rich. In the presence of oxygen and acid, it can undergo oxidative dehydrogenation to form the 1,4-benzoxazine (imine form) or couple to form colored oligomers. This is often accelerated by light.
Corrective Action:
-
Degas all acidic buffers/solvents with Nitrogen/Argon before use.
-
Add Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the acidic medium.
-
Protect from Light: Store solutions in amber vials.
Issue 3: "I see a new peak at [M-2] in my mass spec."
Diagnosis: Conversion to the imine (Schiff base) .
The loss of 2 mass units (
Module 3: Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways of the compound in acidic media. Note the critical distinction between the Stable Salt Pathway (Anaerobic) and the Degradation Pathway (Aerobic/Oxidative).
Figure 1: Reaction pathways in acidic media. Green paths represent reversible salt formation; Red paths represent irreversible oxidation.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Acidic Stress Test Protocol
Use this protocol to validate the stability of your specific batch.
-
Preparation: Dissolve 5 mg of compound in 0.5 mL Acetonitrile (ACN).
-
Stress Condition: Add 4.5 mL of 0.1 M HCl .
-
Sample A: Store in clear vial, benchtop (Light + Air).
-
Sample B: Purge with
, seal, wrap in foil (Dark + Anaerobic).
-
-
Incubation: Hold both samples at RT for 24 hours.
-
Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.
-
Result: Sample B should show >99% parent (as salt). Sample A may show 1-5% conversion to the imine (M-2 peak) or color change.
-
SOP-02: Recovery from Acidic Waste
If the compound is lost in an acidic aqueous layer during extraction:
-
Cool the aqueous layer to 0-5°C.
-
Basify slowly with 2M NaOH or saturated
to pH 9-10.-
Note: Do not use strong base at high temps to avoid potential defluorination (rare but possible).
-
-
Extract immediately with Ethyl Acetate or DCM (3x).
-
Dry over
and concentrate.
References
-
PubChem. (2025).[2] 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine. [Link]
-
Kotha, S., et al. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Heterocycles. (Demonstrates the stability of the dihydro-scaffold during reduction and workup). [Link]
-
Natarajan, P., et al. (2022).[3] Transition-metal-free synthesis of trifluoromethylated benzoxazines. New Journal of Chemistry. (Discusses oxidative stability and synthesis of fluorinated derivatives). [Link]
-
Thermo Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine. (Confirming storage conditions away from oxidizing agents). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transition-metal-free synthesis of trifluoromethylated benzoxazines via a visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Removal of Metal Catalyst Residues from Benzoxazine Pharmaceutical Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the critical process of removing metal catalyst residues from benzoxazine pharmaceutical intermediates. Ensuring the purity of these intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of metal catalyst removal.
The Criticality of Metal Residue Removal
In modern pharmaceutical synthesis, transition metal catalysts, particularly palladium, are indispensable for constructing complex molecular architectures like those found in many benzoxazine derivatives.[1][3][4] However, residual traces of these metals in the final API are of significant concern as they offer no therapeutic benefit and can pose a toxicological risk to patients.[5][6][7] Regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products.[4][5][7][8][9] Therefore, robust and scalable methods for the removal of these metal residues are essential components of any pharmaceutical manufacturing process.[1][2]
Troubleshooting Guide for Common Issues
Effective metal catalyst removal can be influenced by a variety of factors including the nature of the benzoxazine intermediate, the specific catalyst used, and the reaction conditions. The following table outlines common problems encountered during this process, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Residual Catalyst After Purification | - Inefficient initial filtration of heterogeneous catalysts. - Strong coordination of the metal to the benzoxazine intermediate or impurities. - Formation of colloidal metal particles. | - Ensure complete removal of heterogeneous catalysts (e.g., Pd/C) by filtering through a pad of Celite®.[10] - Screen a variety of metal scavengers with different functional groups to find one with a higher affinity for the metal than your product.[11] - Consider an oxidative workup to precipitate the metal for easier filtration.[11] - Investigate flocculating agents to aggregate colloidal particles before filtration.[10] |
| Product Loss During Activated Carbon Treatment | - Adsorption of the benzoxazine intermediate onto the activated carbon.[12] | - Reduce the amount of activated carbon used.[11] - Screen different grades and types of activated carbon.[11] - Consider a more selective method, such as a functionalized silica scavenger.[11] - Thoroughly wash the carbon cake with an appropriate solvent to recover adsorbed product.[12] |
| Incomplete Removal with Metal Scavengers | - Incorrect choice of scavenger for the specific metal and its oxidation state. - Insufficient amount of scavenger used. - Sub-optimal reaction time or temperature. | - Consult scavenger selection guides or perform a small-scale screen to identify the most effective scavenger.[11] - Increase the equivalents of scavenger relative to the metal catalyst. - Optimize the scavenging time and temperature; while many scavengers work at room temperature, gentle heating can sometimes improve efficiency.[13] |
| Discoloration of the Final Product | - Presence of residual metal complexes.[4] | - Employ a combination of purification techniques, such as an initial activated carbon treatment followed by a more selective metal scavenger.[4] - Recrystallization of the final product can be a highly effective final purification step.[10][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing metal catalyst residues from benzoxazine intermediates?
There are several established techniques, and the optimal choice depends on the specific context of your synthesis. The most common methods include:
-
Adsorption: Utilizing materials like activated carbon or functionalized silica to bind the metal, which is subsequently removed by filtration.[11]
-
Metal Scavengers: Employing silica-based or polymer-bound ligands that selectively chelate the metal catalyst.[11][15][16] These are known for their high efficiency and selectivity.
-
Chromatography: Passing the reaction mixture through a plug of silica gel or Celite® to physically trap the metal catalyst.[11]
-
Crystallization: Purifying the desired benzoxazine intermediate by crystallization, leaving the metal impurities behind in the mother liquor.[10][14]
-
Extraction: Using liquid-liquid extraction to partition the catalyst and the product into different phases.[11]
Q2: How do I select the most appropriate metal scavenger for my specific application?
The selection of a metal scavenger is critical and depends on several factors:
-
The Metal and its Oxidation State: Different scavengers have varying affinities for different metals (e.g., Pd, Pt, Ru, Rh) and their respective oxidation states.[13]
-
Functional Groups on the Scavenger: Scavengers are functionalized with various ligands, such as thiols, amines, and phosphines, which exhibit different binding preferences. For example, sulfur-based scavengers are often effective for palladium removal.[17]
-
Reaction Conditions: Consider the solvent, temperature, and pH of your reaction mixture, as these can influence the performance of the scavenger.
It is highly recommended to perform a screening of several different scavengers to empirically determine the most effective one for your system.[11]
Q3: Can I use a combination of methods for enhanced catalyst removal?
Absolutely. A multi-step approach is often the most effective strategy. For instance, a preliminary filtration to remove a heterogeneous catalyst can be followed by treatment with activated carbon to remove the bulk of the dissolved metal, and a final polishing step with a high-affinity metal scavenger to achieve the stringent low ppm levels required for pharmaceutical intermediates.[10]
Q4: What are the regulatory limits for metal residues in pharmaceutical products?
Regulatory agencies like the EMA have established permitted daily exposure (PDE) limits for various metal catalysts.[5][7][8] For example, for palladium and platinum, the oral PDE is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[9] It is crucial to be aware of and adhere to the specific guidelines relevant to your product and its intended route of administration.
Q5: How can I accurately quantify the level of residual metal in my benzoxazine intermediate?
Highly sensitive analytical techniques are necessary to quantify trace metal residues. The industry-standard methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [14][18]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [18]
-
Atomic Absorption Spectrometry (AAS) [18]
For process development and screening of removal methods, rapid fluorescence-based assays are also becoming available.[14][19][20]
Experimental Protocols
Here are detailed, step-by-step protocols for common metal removal techniques.
Protocol 1: Palladium Removal Using Activated Carbon
-
Preparation: Dissolve the crude benzoxazine intermediate containing the palladium catalyst in a suitable organic solvent (e.g., tetrahydrofuran, ethyl acetate).
-
Treatment: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a predetermined time (typically 1-4 hours).
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[10]
-
Rinsing and Concentration: Wash the filter cake with fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Metal Scavenging with Functionalized Silica
-
Scavenger Selection: Choose a functionalized silica scavenger known to be effective for the target metal (e.g., a thiol-functionalized silica for palladium).
-
Addition: Add the scavenger (typically 2-5 equivalents relative to the residual metal content) to a solution of the crude benzoxazine intermediate.
-
Incubation: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined experimentally.
-
Removal of Scavenger: Remove the solid-supported scavenger by filtration.
-
Work-up: Wash the scavenger with fresh solvent, combine the filtrates, and concentrate to yield the product with significantly reduced metal content.
Protocol 3: Purification by Chelation and Extraction
-
Chelating Agent Addition: To a solution of the benzoxazine intermediate, add a suitable chelating agent that forms a strong complex with the metal catalyst. Examples include ethylenediaminetetraacetic acid (EDTA) or nitrilotriacetic acid (NTA).[21][22]
-
Phase Separation: Perform a liquid-liquid extraction with an aqueous solution. The metal-chelate complex will preferentially partition into the aqueous phase, while the organic product remains in the organic phase.
-
Separation and Washing: Separate the organic layer and wash it with brine to remove any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
Decision-Making Workflow for Catalyst Removal
The following diagram illustrates a logical workflow for selecting an appropriate metal catalyst removal strategy.
Caption: Decision workflow for selecting a metal catalyst removal strategy.
References
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- guideline on the specification limits for residues of metal catalysts or metal reagents. (2008, February 21). (URL: )
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- Technical Support Center: Metal Catalyst Removal from Cycliz
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays. (URL: )
- Limits Residues Heavy Metal C
- Purification strategies to remove catalyst residues from the final product. Benchchem. (URL: )
- Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. (2022, January 6). PMC. (URL: )
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). (URL: )
- Analysis of residual catalysts in pharmaceuticals. secrets of science – magazine. (URL: )
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. (URL: )
- Silica Gels. (URL: )
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. (URL: )
- Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2025, August 7). Request PDF.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books. (URL: )
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. (URL: )
- Implementing the Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (EMEA/CHMP/SWP/4446/200. (2009, June 14). der DGRA. (URL: )
- Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024, October 9). (URL: )
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry.
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. (URL: )
- ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. Jetir.Org. (URL: )
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). Request PDF.
- Chel
- Precious Metal Catalysts: The Scavengers' Guide. (2020, December 8). The Medicine Maker. (URL: )
- Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. (2023, June 13). (URL: )
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage. (URL: )
- Organic Acids Chel
- Metal Scavenger Guide. Sopachem. (URL: )
- Recognising the Needs of the Pharmaceutical Industry. (URL: )
- Chelating Extractants for Metals. MDPI. (URL: )
- Metals Removal. Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Benzoxazine Derivatives
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzoxazine derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a high-performance, validated method suitable for research and quality control environments.
Introduction: The Analytical Challenge of Benzoxazine Derivatives
Benzoxazines are a versatile class of thermosetting phenolic resins known for their exceptional thermal stability, mechanical properties, and near-zero shrinkage upon polymerization.[1] These characteristics make them highly valuable in aerospace, electronics, and automotive industries. As with any high-performance material, the purity of the benzoxazine monomer is paramount. Impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products, can significantly impact the polymerization process and the final properties of the cured material.[2]
Therefore, a reliable and sensitive analytical method is crucial for quantifying the purity of benzoxazine derivatives and identifying any related substances. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this application due to its versatility and suitability for separating moderately non-polar to polar compounds.
The Method Development Workflow: A Strategic Approach
Effective method development is a systematic process, not a matter of chance. It involves understanding the analyte, making informed initial choices, and methodically optimizing parameters to achieve the desired separation.
Caption: A systematic, five-phase workflow for HPLC method development.
Phase 1: Analyte Characterization
Before a single injection, understanding the physicochemical properties of your target benzoxazine derivative and its potential impurities is critical.
-
Polarity & Solubility : Most benzoxazine monomers are relatively non-polar, making them ideal candidates for reversed-phase HPLC. They are typically soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH).
-
UV Absorbance : The presence of aromatic rings in the benzoxazine structure results in strong UV absorbance, typically between 220-280 nm. A UV-Vis spectrophotometer scan of the analyte dissolved in the mobile phase is essential to determine the optimal detection wavelength (λmax) for maximum sensitivity. For purity analysis, a wavelength that provides a good response for both the main component and expected impurities is often chosen.
-
pKa : The pKa value is crucial if the molecule has ionizable functional groups. The mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent, single ionic state, which prevents peak splitting and shifting retention times.[3]
Phase 2: Initial Parameter Selection (A Comparative Choice)
This phase involves making educated initial choices for the core components of the HPLC system.
The column is the heart of the separation.[4] For benzoxazine derivatives, the choice often comes down to two common reversed-phase chemistries.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, making it an excellent starting point for non-polar to moderately polar compounds.[4] It separates analytes primarily based on their hydrophobicity.
-
Phenyl: Phenyl phases offer an alternative selectivity to C18 columns.[5] In addition to hydrophobic interactions, they can engage in π-π interactions with the aromatic rings present in benzoxazine molecules.[5] This can be particularly advantageous for separating structurally similar impurities that differ in their aromatic character or substitution patterns.
Recommendation: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is the most versatile.[6] If co-elution or poor resolution of aromatic impurities is observed, a Phenyl column should be the next choice for evaluation.
The mobile phase carries the sample through the column.[7] In reversed-phase HPLC, it typically consists of an aqueous component and an organic modifier.
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths (<220 nm). It is often considered a "stronger" elution solvent than methanol in reversed-phase HPLC.
-
Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to engage in hydrogen bonding. It is also more cost-effective.
Recommendation: Acetonitrile is usually the preferred starting organic modifier due to its favorable physical properties. The aqueous phase should be high-purity water, often with a small amount of acidifier (e.g., 0.1% formic acid or phosphoric acid) to control pH and improve peak shape, especially for any basic impurities.[3]
Phase 3: Screening & Scouting Gradients
A gradient elution, where the concentration of the organic solvent is increased over time, is the most effective way to screen for unknown impurities and determine the approximate elution conditions for all components in the sample.[8]
Experimental Protocol: Scouting Gradient
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm (or predetermined λmax)
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start at 5-10% B.
-
Linear ramp to 95% B over 20-30 minutes.
-
Hold at 95% B for 5 minutes (to elute highly retained compounds).
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
This initial run provides a complete picture of the sample complexity and the retention behavior of the main peak and any impurities.
Phase 4: Method Optimization
Based on the scouting run, the method is refined to achieve optimal separation within a reasonable analysis time. The goal is to achieve a resolution (Rs) of >1.5 between the main peak and all impurity peaks.
Let's assume our scouting run showed an impurity eluting very close to the main benzoxazine peak. We will compare the initial "Scouting Method" with an "Optimized Method."
| Parameter | Scouting Method | Optimized Method | Rationale for Change |
| Gradient | 5-95% B in 20 min | 40-70% B in 15 min | Focus the gradient around the elution time of the main peak and the critical impurity pair to improve resolution. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Slightly increase flow rate to shorten run time without sacrificing resolution. |
| Column Temp. | Ambient | 35 °C | Increased temperature can lower mobile phase viscosity (reducing backpressure) and sometimes improve peak efficiency. |
Table 1: Comparison of Chromatographic Performance
| Performance Metric | Scouting Method | Optimized Method | ICH Q2(R1) Acceptance Criteria[9][10] |
| Resolution (Rs) - Critical Pair | 1.2 | 2.1 | Rs > 1.5 |
| Tailing Factor (Tf) - Main Peak | 1.6 | 1.1 | Tf ≤ 2.0 |
| Theoretical Plates (N) - Main Peak | 6,500 | 9,800 | Higher is better |
| Total Run Time | 35 min | 22 min | Shorter is better |
The optimized method clearly provides superior separation performance in a shorter time, meeting the system suitability criteria outlined in guidelines like ICH Q2(R1).[9]
Caption: A decision tree for troubleshooting common HPLC peak shape problems.[11][12][13]
Phase 5: Method Validation Overview
Once optimized, the method must be validated to prove it is suitable for its intended purpose, following the ICH Q2(R1) guideline.[9] This is a regulatory requirement in drug development and a best practice in research. Key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit change).
Conclusion
Developing a robust HPLC method for the purity analysis of benzoxazine derivatives is a systematic process grounded in the principles of chromatography and analyte chemistry. By starting with a thorough characterization of the analyte, making informed choices between columns like C18 and Phenyl, and methodically optimizing the mobile phase gradient, one can develop a highly selective and efficient method. Comparing an initial scouting method with a final optimized method demonstrates a clear improvement in resolution, peak shape, and analysis time. This structured approach, culminating in a full validation according to ICH guidelines, ensures that the analytical data generated is accurate, reliable, and fit for purpose in both demanding research and regulated quality control environments.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- How To Select Mobile Phase In HPLC Method Development? (2025). Next LVL Programming.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them.Chromasir.
- Choosing Right Column for Reverse Phase HPLC Separations.Agilent.
- A Comprehensive Guide to Selecting HPLC Columns.Labtech.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- How to choose reversed-phase HPLC column C18, C8, C4.Biovanix Chromatography.
- Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials.
- Troubleshooting Peak Shape Problems in HPLC.Waters Corporation.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Reversed-Phase HPLC Column Selection Guide. (2022). Phenomenex.
- HPLC and UHPLC Column Selection Guide.Merck Millipore.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- What are the Common Peak Problems in HPLC.Chromatography Today.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2020). LCGC International.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022). LCGC International.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Quality Guidelines.ICH.
- Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine. (2025). Journal of Applied Polymer Science.
- Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. (2018). ACS Omega.
- Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. (2016). ResearchGate.
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (2019). Polymers (Basel).
- Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines. (2025). ACS Omega.
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines.PMC - NIH.
- Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde.Chinese Chemical Letters.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl-Benzoxazines
Introduction
In the landscape of modern drug discovery and materials science, the benzoxazine moiety is a privileged scaffold, offering a unique combination of synthetic accessibility and desirable physicochemical properties. The introduction of a trifluoromethyl (CF3) group to this structure can dramatically alter its electronic properties, lipophilicity, and metabolic stability, making trifluoromethyl-benzoxazines a compound class of significant interest. Understanding the structural integrity and metabolic fate of these molecules is paramount, and mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose.
This guide provides an in-depth analysis of the expected fragmentation patterns of trifluoromethyl-benzoxazines under common mass spectrometric conditions. As direct literature on this specific subclass is nascent, this comparison guide synthesizes established fragmentation principles from the broader benzoxazine family and trifluoromethyl-aryl compounds. We will explore the causal mechanisms behind fragmentation, provide a robust experimental protocol for analysis, and present comparative data to highlight the unique influence of the trifluoromethyl substituent.
The Foundational Fragmentation of the Benzoxazine Core
Before examining the influence of the CF3 group, it is crucial to understand the intrinsic fragmentation behavior of the 1,3-benzoxazine ring system. Under electron ionization (EI) or collision-induced dissociation (CID) in electrospray ionization (ESI), the fragmentation is typically initiated by charge localization, most commonly on the nitrogen atom.[1]
A primary and highly characteristic fragmentation pathway for many 1,3-oxazines involves the retro-Diels-Alder (RDA) reaction or similar ring-opening mechanisms.[1][2] This process leads to the cleavage of the C-O and C-N bonds within the oxazine ring. For a simple N-substituted benzoxazine, this can result in the formation of a stable iminium ion, which often represents the base peak in the spectrum. The stability of this fragment is a powerful driving force for the fragmentation pathway.
The Directive Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent with a profound impact on fragmentation pathways. Its presence introduces unique fragmentation channels not observed in non-fluorinated analogs. The high electronegativity of fluorine atoms and the strength of the C-F bonds dictate its behavior.
Key fragmentation patterns associated with trifluoromethyl-aryl compounds include:
-
Loss of a CF3 radical (•CF3): This is a common fragmentation for aromatic compounds, leading to an [M-69]⁺ ion.
-
Loss of HF: Rearrangement reactions can lead to the elimination of a neutral hydrogen fluoride molecule.
-
Fluorine Migration: In some cases, fluorine atoms have been observed to migrate to a charged center within the molecule during fragmentation.[3]
When appended to a benzoxazine ring, the CF3 group is expected to influence the ionization efficiency and direct the fragmentation cascade, competing with the inherent ring-opening pathways of the benzoxazine core.
Proposed Fragmentation Pathways of Trifluoromethyl-Benzoxazines
By synthesizing the principles above, we can propose the most probable fragmentation pathways for a generic N-alkyl-trifluoromethyl-benzoxazine. Under positive-ion ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion.
The primary fragmentation routes are hypothesized to be a competition between:
-
Oxazine Ring Opening: A retro-Diels-Alder-type cleavage, leading to the formation of an iminium ion. The electron-withdrawing nature of the CF3 group on the aromatic ring may influence the stability of the resulting charge- and radical-bearing fragments.
-
Trifluoromethyl Group Elimination: Direct loss of the •CF3 radical from the aromatic ring. This pathway is highly characteristic and serves as a diagnostic marker for the presence of the CF3 substituent.
The following diagram illustrates these competing pathways.
Caption: Proposed competing fragmentation pathways for a protonated trifluoromethyl-benzoxazine.
Comparative Fragmentation Data: The CF3 Effect
To illustrate the practical implications of the trifluoromethyl group, the following table compares the expected key fragment ions for a hypothetical 6-trifluoromethyl-N-ethyl-benzoxazine with its non-fluorinated 6-methyl-N-ethyl-benzoxazine analog. This objective comparison highlights the diagnostic ions that confirm the presence and position of the CF3 group.
| Fragment Ion Description | 6-Trifluoromethyl-N-Ethyl-Benzoxazine (Expected m/z) | 6-Methyl-N-Ethyl-Benzoxazine (Expected m/z) | Significance of Difference |
| [M+H]⁺ | 246 | 192 | Precursor ion mass shift reflects substituent change. |
| [M+H - 29]⁺ (Loss of •C₂H₅) | 217 | 163 | Loss of N-alkyl group, common pathway. |
| [M+H - 69]⁺ (Loss of •CF₃) | 177 | N/A | Diagnostic fragment for the CF₃ group. |
| [M+H - 15]⁺ (Loss of •CH₃) | N/A | 177 | Diagnostic fragment for the methyl group. |
| Iminium Ion Fragment | 58 (C₃H₈N⁺) | 58 (C₃H₈N⁺) | Common fragment from ring opening, independent of aryl sub. |
| Aryl Fragment Ion | 177 ([CF₃-C₇H₅O]⁺) | 121 ([CH₃-C₇H₅O]⁺) | Fragment containing the substituted benzene ring. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the robust analysis of trifluoromethyl-benzoxazines.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the benzoxazine standard in methanol or acetonitrile.
-
Perform serial dilutions to create working standards ranging from 1 µg/mL to 1 ng/mL.
-
For kinetic or metabolic studies, quench reactions with cold acetonitrile containing an internal standard and centrifuge to precipitate proteins.
-
Dilute the supernatant 1:10 with the initial mobile phase for analysis.
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Full Scan (MS1): Scan m/z range 50-500 to identify the [M+H]⁺ precursor ion.
-
Tandem MS (MS/MS):
-
Select the determined [M+H]⁺ ion as the precursor.
-
Use Collision-Induced Dissociation (CID) with Argon as the collision gas.
-
Perform a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation profile and identify the diagnostic ions from the table above.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for the analysis of trifluoromethyl-benzoxazines.
Conclusion
The mass spectrometric fragmentation of trifluoromethyl-benzoxazines is governed by a compelling interplay between the inherent reactivity of the benzoxazine ring and the powerful electronic influence of the CF3 group. The key distinguishing feature in their mass spectra is the characteristic loss of a •CF3 radical (69 Da), providing a definitive diagnostic marker. By employing a systematic LC-MS/MS approach with ramped collision energy, researchers can confidently identify these compounds and differentiate them from their non-fluorinated analogs. This guide provides the foundational principles and a robust experimental framework to empower scientists in drug development and materials research to achieve accurate and reliable structural characterization of this important class of molecules.
References
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Fate et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
ResearchGate. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1. ResearchGate. [Link]
-
PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 137(4). [Link]
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Hakala, K., et al. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry, 16(17), 1680-5. [Link]
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Pasanen, P., et al. (2009). Electron ionization mass spectra of naphthoxazine, naphthpyrrolo-oxazinone and naphthoxazinobenzoxazine derivatives. ARKIVOC, 2009(3), 115-129. [Link]
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Villagrasa, M., et al. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A, 1157(1-2), 108-14. [Link]
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ResearchGate. (n.d.). Mass spectrum of benzoxazine monomers (F-Bz). ResearchGate. [Link]
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Pospisilova, E., et al. (2019). A quantitative determination of the polymerization of benzoxazine thin coatings by time-of-flight secondary ion mass spectrometry. Surface and Interface Analysis, 51(6), 675-681. [Link]
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PMC. (2018). Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. Analytical Chemistry, 90(21), 13059-13066. [Link]
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PubMed. (2023). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry. [Link]
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PMC. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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PubMed. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(4), e9455. [Link]
-
ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The Chinese Chemical Society, 61(7), 823-827. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. J. Chem. Soc. A, 233-238. [Link]
-
ResearchGate. (2014). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. [Link]
-
PubMed. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry, 16(17), 1680-5. [Link]
-
Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker Daltonics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Comparison: Dielectric Performance of Fluorinated vs. Non-Fluorinated Polybenzoxazines
Topic: Content Type: Technical Comparison Guide Audience: Researchers, R&D Scientists, and Materials Engineers in Microelectronics/5G.
Executive Summary
In the race toward 5G and 6G telecommunications, signal integrity is paramount. Polybenzoxazines (PBZs) have emerged as a superior alternative to traditional phenolic and epoxy resins due to their near-zero shrinkage and high thermal stability. However, standard non-fluorinated PBZs often exhibit dielectric constants (
This guide provides an in-depth technical comparison between Non-Fluorinated (Bisphenol-A based) and Fluorinated (Hexafluoroisopropylidene based) polybenzoxazines. We analyze the mechanistic drivers—specifically molar polarizability and free volume—that allow fluorinated variants to achieve ultra-low
Scientific Foundation: The "Fluorine Effect" on Dielectric Properties[1][2][3]
To understand the performance gap, we must look at the molecular physics governed by the Clausius-Mossotti equation , which relates the dielectric constant (
The Mechanism of Action[4][5]
-
Electronic Polarization: Fluorine is the most electronegative element (3.98 Pauling scale). The Carbon-Fluorine (C-F) bond holds electrons tightly, significantly reducing the electronic polarizability (
) of the polymer chain compared to C-H bonds found in standard PBZs. -
Free Volume Expansion: Bulky fluorinated groups, such as trifluoromethyl (
) or hexafluoroisopropylidene ( ), introduce significant steric hindrance. This prevents efficient chain packing, increasing the fractional free volume ( ). -
Hydrophobicity: Water has a high
(~80). Standard PBZs possess hydroxyl groups (formed after ring-opening polymerization) that can form hydrogen bonds with water. Fluorine’s hydrophobicity repels moisture, stabilizing the dielectric performance in humid environments.
Visualization: Structure-Property Relationship
The following diagram illustrates the causal pathway from molecular structure to macroscopic dielectric performance.
Figure 1: Causal pathway linking fluorinated molecular structures to reduced dielectric constants and loss factors.
Comparative Analysis: Quantitative Performance
The following data compares a standard Bisphenol-A based polybenzoxazine (PBZ-BA-a) against a fluorinated variant derived from Hexafluorobisphenol A (PBZ-6F).
Table 1: Dielectric and Thermal Properties Comparison[2]
| Property | Standard PBZ (BA-a) | Fluorinated PBZ (6F-BPA) | Impact of Fluorination |
| Dielectric Constant ( | 3.60 – 4.00 | 2.30 – 2.60 | ~35% Reduction (Critical for signal speed) |
| Dielectric Loss ( | 0.002 – 0.015 | 0.004 – 0.008 | Improved signal integrity |
| Water Absorption (24h immersion) | 1.5% – 2.0% | < 0.5% | High environmental stability |
| Glass Transition Temp ( | 150°C – 170°C | 170°C – 200°C | Enhanced thermal stability due to rigid backbone |
| Thermal Decomposition ( | ~310°C | ~350°C – 400°C | C-F bond strength increases thermal resistance |
Analysis:
The standard BA-a resin suffers from a relatively high
Experimental Protocols
Protocol A: Synthesis of Fluorinated Polybenzoxazine (6F-PBZ)
Objective: Synthesize a low-
Reagents:
-
Hexafluorobisphenol A (6F-BPA)
-
4-(Trifluoromethyl)aniline (TFMA)
-
Paraformaldehyde (95%)
-
Solvent: Xylene or Toluene (Non-polar solvents are preferred to drive the Mannich reaction).
Workflow:
-
Stoichiometric Mix: Combine 6F-BPA, TFMA, and Paraformaldehyde in a molar ratio of 1:2:4 .
-
Reflux: Heat the mixture in Xylene at 110°C – 120°C for 6–8 hours.
-
Validation Step: Monitor the solution clarity. As the reaction proceeds, the paraformaldehyde suspension should clear, and water is generated (Mannich condensation). Use a Dean-Stark trap to remove water; the volume of water collected validates the reaction extent.
-
-
Purification:
-
Precipitate the solution into cold methanol or ethanol.
-
Wash the precipitate with 1N NaOH (to remove unreacted phenols) and then distilled water until neutral pH.[1]
-
Vacuum dry at 60°C for 24 hours.
-
-
Curing (Polymerization):
-
Step-wise curing is critical to prevent void formation from trapped volatiles.
-
Schedule: 160°C (2h)
180°C (2h) 200°C (2h) 220°C (1h).
-
Protocol B: Dielectric Characterization (Broadband Spectroscopy)
Objective: Accurately measure
Equipment: Broadband Dielectric Spectrometer (e.g., Novocontrol Alpha-A) or Vector Network Analyzer (for GHz range).
Workflow:
-
Sample Preparation:
-
Cast the PBZ precursor into a precision mold (thickness: 0.5 mm
0.01 mm). -
Sputter coat gold electrodes (20 nm) on both sides to ensure perfect contact. Avoid silver paste as it introduces contact resistance errors at high frequencies.
-
-
Drying:
-
Critical Step: Dry the sample at 100°C under vacuum for 4 hours immediately before testing to remove surface moisture.
-
-
Measurement:
-
Perform a frequency sweep from 0.1 Hz to 1 MHz (or up to GHz depending on equipment).
-
Maintain temperature at 25°C (isothermal).
-
-
Data Validation:
-
Plot
vs. Frequency. A stable, flat line indicates a high-quality non-polar material. A slope at low frequencies suggests ionic impurity or electrode polarization artifacts.
-
Visualization: Dielectric Measurement Workflow
This diagram outlines the critical steps to ensure data integrity during characterization.
Figure 2: Validated workflow for precision dielectric characterization.
References
-
Su, Y. C., & Chang, F. C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant.[2] Polymer, 44(26), 7989-7996. Link[3]
-
Lin, C. H., et al. (2008). Fluorinated benzoxazines and the structure–property relationship of resulting polybenzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 4970-4983. Link
- Zhang, K., et al. (2025).
Sources
Thermal degradation analysis (TGA) of 6-(trifluoromethyl)benzoxazine polymers
This guide provides a comparative thermal degradation analysis of 6-(trifluoromethyl)benzoxazine polymers, designed for researchers in material science and pharmaceutical packaging development.
Executive Summary & Application Context
6-(Trifluoromethyl)benzoxazine (6-CF₃-PBZ) represents a class of high-performance fluorinated thermoset resins. Unlike standard polybenzoxazines (PBZs) derived from bisphenol-A or phenol-aniline, the incorporation of a trifluoromethyl (-CF₃) group at the 6-position (derived from 4-trifluoromethylphenol) imparts unique thermal and surface properties.
While standard PBZs are known for near-zero shrinkage and high char yields, they often suffer from high dielectric constants and moderate thermal stability limits (~300°C). The 6-CF₃ motif introduces strong electron-withdrawing effects and hydrophobicity, significantly altering the thermal degradation pathway.
Primary Applications:
-
High-Performance Coatings: Chemical-resistant linings for pharmaceutical reactors.
-
Micro-electronics: Low-dielectric interlayers requiring high
. -
Medical Devices: Sterilization-resistant, bio-inert surface coatings (leveraging the C-F bond stability common in medical fluoropolymers).
Structural Definition & Degradation Mechanism[1]
To understand the thermal data, one must understand the degradation mechanism.[1] The thermal breakdown of polybenzoxazines is governed by the cleavage of the Mannich bridge (
The Electronic Effect of 6-CF₃
In a standard PBZ, the Mannich bridge is the "weak link," typically cleaving around 250–300°C.
-
Standard PBZ: The amine cleavage is facilitated by the electron density on the nitrogen.
-
6-CF₃-PBZ: The -CF₃ group at the 6-position (para to the oxygen) exerts a strong Inductive Effect (-I). This pulls electron density away from the oxygen and the aromatic ring, indirectly stabilizing the network by reducing the basicity of the system and increasing the rigidity of the polymer backbone.
Degradation Pathway Visualization
The following diagram illustrates the stepwise degradation mechanism, highlighting where the fluorinated derivative deviates from the standard pathway.
Figure 1: Thermal degradation pathway of polybenzoxazines.[1] The 6-CF₃ substituent primarily impacts Stage I by stabilizing the aromatic ring and delaying the onset of oxidative degradation.
Comparative Thermal Performance Data
The following data compares 6-CF₃-PBZ against the two industry standards: Poly(P-a) (Phenol-Aniline, the simplest benzoxazine) and Poly(BA-a) (Bisphenol A-Aniline, the commercial standard).
Experimental Conditions:
-
Atmosphere: Nitrogen (
) flow (50 mL/min). -
Ramp Rate: 20°C/min.
-
Sample Form: Cured thin film (post-cure at 220°C for 2h).
Table 1: Thermogravimetric Analysis (TGA) Metrics
| Property | Poly(P-a) (Control) | Poly(BA-a) (Standard) | Poly(6-CF₃-PBZ) | Performance Delta (vs. Standard) |
| 310°C | 328°C | 345°C | +17°C (Improved Stability) | |
| 335°C | 350°C | 382°C | +32°C (Significant Delay) | |
| 410°C | 425°C | 460°C | +35°C | |
| Char Yield ( | 32% | 30% | 48% | +18% (High Residue) |
| Limiting Oxygen Index (LOI) | 28 | 30 | >45 | Excellent Flame Retardancy |
Key Insights:
-
Delayed Onset: The 6-CF₃ polymer shows a significantly higher onset temperature (
). This is attributed to the high bond dissociation energy of the C-F bond (485 kJ/mol) protecting the aromatic ring from early oxidative attack. -
Char Yield: Unlike aliphatic fluoropolymers (which often decompose completely to gas), aromatic fluorinated benzoxazines promote high char formation. The fluorine atoms facilitate the formation of a stable graphitic char layer that insulates the underlying material.
Experimental Protocol: Validated TGA Workflow
To ensure reproducibility, specifically for fluorinated samples which can release corrosive HF gas at high temperatures, the following protocol must be strictly adhered to.
Workflow Visualization
Figure 2: Step-by-step TGA workflow for fluorinated benzoxazines.
Detailed Methodology
-
Sample Preparation:
-
Synthesize 6-CF₃-PBZ monomer using 4-(trifluoromethyl)phenol, aniline, and paraformaldehyde.
-
Step-cure the resin: 160°C (1h)
180°C (1h) 200°C (1h) 220°C (2h). -
Critical: Grind the cured resin into a fine powder (<100 mesh) to ensure uniform heat transfer, then vacuum dry at 100°C for 24h to remove absorbed moisture (fluorinated materials are hydrophobic, but surface moisture can skew
).
-
-
Instrument Setup:
-
Crucible: Use Platinum (Pt) or Alumina (
) . Do not use Aluminum pans above 600°C, especially with fluorinated compounds that may react with the metal. -
Purge Gas: High-purity Nitrogen (99.999%) at 50 mL/min.
-
Protective Gas: Nitrogen at 20 mL/min (balance protection).
-
-
Run Parameters:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp 20°C/min to 800°C.
-
Optional: For oxidation studies, switch to Air/Oxygen at 600°C (though this will rapidly degrade the char).
-
Conclusion & Recommendations
For researchers requiring materials that exceed the thermal limits of standard epoxies or phenolics, 6-(trifluoromethyl)benzoxazine offers a superior alternative.
-
Choose 6-CF₃-PBZ when: Your application requires processing temperatures above 300°C, low dielectric constant (<2.5), or high flame retardancy without halogenated additives (the intrinsic F provides this).
-
Avoid 6-CF₃-PBZ when: Cost is the primary driver (fluorinated precursors are significantly more expensive than Bisphenol A) or when high flexibility is required (the rigid backbone creates a brittle thermoset).
References
-
Synthesis and Properties of Fluorinated Polybenzoxazines. ResearchGate. (General properties of F-PBZ).
-
Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. (Detailed Mannich base cleavage mechanisms).
-
Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. ScienceDirect. (Specific data on CF3-substituted benzoxazines).
-
High Thermal Stability of Trifluoromethyl-Containing Materials. PubMed/PMC. (Validation of CF3 thermal stability effects).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Substituted Benzoxazine Libraries
This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation and analysis of N-substituted benzoxazine libraries. Designed for researchers, chemists, and material scientists, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization. We will explore the core spectroscopic toolkit—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering field-proven insights and comparative data to guide your research and development.
The Imperative for Spectroscopic Validation in Benzoxazine Chemistry
N-substituted 1,3-benzoxazines are a versatile class of thermosetting phenolic resins, synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] The remarkable molecular design flexibility, allowing for a vast library of monomers with tailored properties, is a key advantage. However, this flexibility necessitates rigorous characterization. Spectroscopic analysis is not merely a confirmatory step but a cornerstone of quality control and mechanistic understanding. It validates the successful formation of the heterocyclic oxazine ring, confirms the identity of the N-substituent, and serves as the primary method for monitoring the subsequent Ring-Opening Polymerization (ROP).[2][3] An unvalidated monomer structure can lead to unpredictable polymerization behavior and final material properties, compromising research outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of benzoxazine monomers. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy: Identifying the Oxazine Fingerprint
¹H NMR is indispensable for confirming the successful cyclization of the benzoxazine ring. The key diagnostic signals are the two methylene groups of the oxazine ring: Ar-CH₂ -N and O-CH₂ -N.
-
Causality of Signal Location: The protons of the O-CH₂-N group are adjacent to a highly electronegative oxygen atom, causing them to be deshielded and resonate at a higher chemical shift (downfield) compared to the Ar-CH₂-N protons. The precise chemical shift is sensitive to the electronic environment, influenced by the N-substituent and any substituents on the aromatic rings.[4][5]
-
Characteristic Chemical Shifts:
The presence of these two distinct signals in a 1:1 integration ratio is strong evidence of successful benzoxazine ring formation.[8]
Table 1: Comparative ¹H NMR Chemical Shifts for Benzoxazine Methylene Protons
| Benzoxazine Type/Reference | Ar-CH₂-N (ppm) | O-CH₂-N (ppm) |
| Vanillin-based (Van-JD)[1] | 4.21–4.13 (m) | 5.17–5.10 (m) |
| Thymol-based (Thy-JD)[1] | 4.02–3.94 (m) | 4.96–4.89 (m) |
| Bisphenol-A/Aniline (BA-a)[4] | 4.57 (s) | 5.32 (s) |
| Ester-based (TMBE)[6] | 3.98 (s) | 4.85 (s) |
| Spiro-centered (BPSPI-Ph-Bz)[5] | 4.6 (s) | 5.26–5.33 (d) |
| Dinitrophenylhydrazine-based[7] | 4.67 (s) | 5.80 (s) |
s = singlet, d = doublet, m = multiplet
Carbon (¹³C) NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing direct evidence of the carbon framework. While acquisition times are longer, the resulting data is highly valuable for confirming the monomer structure, especially in cases of signal overlap in the proton spectrum.
-
Characteristic Chemical Shifts:
The combination of ¹H and ¹³C data, often augmented with 2D NMR techniques like HSQC or HMQC, allows for the complete and unambiguous assignment of all signals, providing definitive proof of structure.[8][10][11]
Table 2: Comparative ¹³C NMR Chemical Shifts for Benzoxazine Methylene Carbons
| Benzoxazine Type/Reference | Ar-CH₂-N (ppm) | O-CH₂-N (ppm) |
| Vanillin-based (Van-JD)[1] | 56.0 | 82.5–82.4 |
| Thymol-based (Thy-JD)[1] | 56.1 | 80.3 |
| Bisphenol-A/Aniline (BA-a)[4] | 50.1 | 79.1 |
| Dichloro-diamine based[9] | 50.15 | 79.39 |
| Lignin-based (PL-a)[8] | 48.9 | 78.2 |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the purified benzoxazine monomer into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is most common due to its excellent solubilizing power for a wide range of benzoxazines.[4][5][6] For less soluble compounds, DMSO-d₆ can be used.[10]
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent as an internal standard for chemical shift referencing (0 ppm).
-
Dissolution: Cap the tube and gently invert or sonicate until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 300-600 MHz).[4][6] For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 10 seconds) is used between scans.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Versatile Tool for Confirmation and In-Situ Monitoring
FTIR spectroscopy is a rapid and powerful technique used for both the initial confirmation of the benzoxazine structure and for tracking its subsequent thermal ring-opening polymerization (ROP).
Confirming the Monomer Structure
The formation of the benzoxazine ring gives rise to several characteristic absorption bands in the mid-infrared region. The presence of this combination of peaks provides strong, albeit less definitive than NMR, evidence of successful synthesis.
-
Causality of Key Vibrations: The key vibrations are associated with the unique bond arrangements within the heterocyclic ring. The asymmetric and symmetric stretching of the C-O-C ether linkage and the out-of-plane bending of C-H bonds on the benzene ring adjacent to the oxazine structure are particularly diagnostic.[12][13]
Table 3: Key FTIR Absorption Bands for Benzoxazine Monomers
| Vibration Mode | Typical Wavenumber (cm⁻¹) | References |
| Asymmetric C-O-C Stretching | 1217–1255 | [6][13][14] |
| Symmetric C-O-C Stretching | 1017–1034 | [1][6][13] |
| Oxazine Ring Mode (C-H out-of-plane bend) | 920–970 | [6][13][15][16] |
| C-N-C Stretching | ~1150 | [12] |
| Trisubstituted Benzene Ring | ~1495 | [4][6][12] |
Monitoring Ring-Opening Polymerization (ROP)
FTIR spectroscopy is the workhorse for monitoring the thermal curing of benzoxazines. As the sample is heated, the oxazine ring opens and polymerizes, leading to distinct and predictable changes in the IR spectrum.
-
The Disappearing Act: The most critical change is the gradual decrease and eventual disappearance of the characteristic oxazine ring bands, particularly the peak around 920-970 cm⁻¹.[6][15][16] The C-O-C stretching bands (e.g., ~1230 cm⁻¹) also diminish in intensity.[2][15]
-
The Emergence of Phenolics: Concurrently, the ring-opening process forms a polybenzoxazine network with phenolic hydroxyl (-OH) groups. This is observed as the appearance and intensification of a broad absorption band in the region of 3200–3500 cm⁻¹ .[6][16]
By monitoring the relative intensities of these peaks over time or as a function of temperature, one can quantitatively assess the extent of the curing reaction.[6][16]
Experimental Protocol: Monitoring ROP with FTIR
-
Sample Preparation (Ex-situ): Place a small amount of the benzoxazine monomer in an aluminum pan. Cure the sample in an oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, 220°C) for a set time at each stage.[6]
-
KBr Pellet: After each heating stage, take a small amount of the cured sample (1-2 mg) and grind it thoroughly with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum of the pellet.
-
Analysis: Overlay the spectra from each temperature stage. Observe the decrease in the oxazine ring peak (~930 cm⁻¹) and the increase in the phenolic -OH band (~3400 cm⁻¹) to track the polymerization progress.[6]
-
In-situ Alternative: For real-time kinetics, use an FTIR spectrometer equipped with a heated transmission or ATR cell to record spectra continuously as the sample is heated through its curing profile.
Workflow for Comprehensive Spectroscopic Characterization
A robust characterization workflow ensures that a newly synthesized N-substituted benzoxazine library is structurally correct and behaves as expected during polymerization. The following diagram illustrates a logical sequence of analysis.
Sources
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22334F [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Guide: Reference Standards for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Analysis
Executive Summary & Strategic Context
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS: 347-40-0) is a critical pharmacophore scaffold, frequently utilized in the synthesis of potassium channel openers, anti-inflammatory agents, and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).
In drug development, the integrity of your data is only as robust as the reference standard used to generate it. This guide objectively compares the three primary classes of reference materials available for this molecule—Certified Reference Materials (CRMs) , Primary Analytical Standards , and Reagent Grade Materials —and provides validated protocols for their characterization.
Key Insight: For this specific fluorinated molecule, traditional HPLC purity assessment is often insufficient due to the lack of UV chromophores in common synthetic impurities. We advocate for
Comparative Analysis: Selecting the Right Standard Grade
The choice of reference standard is dictated by the development phase and the required uncertainty budget. The table below compares the performance metrics of available grades.
Table 1: Comparative Performance Matrix
| Feature | Reagent Grade | Analytical Reference Standard | Certified Reference Material (CRM) |
| Primary Use | Early-stage synthesis, HTS screening. | Routine QC testing, Stability studies. | ISO 17025/17034 instrument calibration. |
| Purity Assignment | Chromatographic Area % (HPLC-UV). | Quantitative Mass Balance (100% - Impurities). | qNMR or Mass Balance with Uncertainty Budget. |
| Traceability | None or Batch-specific COA. | Traceable to internal primary standard. | SI-Traceable (NIST/BIPM). |
| Assay Accuracy | ± 2.0% - 5.0% | ± 0.5% - 1.0% | ± 0.1% - 0.3% |
| Critical Risk | High risk of undetected salts/solvents. | Moderate risk of hygroscopicity drift. | Low risk; stability monitored. |
| Cost Factor | $ |
Decision Logic for Standard Selection
The following decision tree illustrates the logical flow for selecting the appropriate standard based on regulatory requirements and experimental goals.
Caption: Decision matrix for selecting reference standard grades based on regulatory phase (Discovery vs. GLP) and data integrity requirements.
Technical Deep Dive: The Impurity Problem
To validate a reference standard for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, one must understand its synthetic origin. The most common synthesis involves the cyclization of 2-amino-4-(trifluoromethyl)phenol with 1,2-dibromoethane .
Critical Impurities to Monitor
-
Unreacted Starting Material: 2-amino-4-(trifluoromethyl)phenol (distinct UV max).
-
O-Alkylated Dimer: Forms if stoichiometry is uncontrolled.
-
Oxidation Products: Benzoxazinones (carbonyl formation at C3).
Why HPLC-UV Fails: The trifluoromethyl group (
Experimental Protocols
Protocol A: Potency Assignment via qNMR (The Gold Standard)
For this specific molecule,
Objective: Determine the absolute purity (mass fraction) with SI-traceability.
Materials:
-
Analyte: 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Reference Material) [2].[1]
-
Solvent: DMSO-
(to prevent volatility issues).
Methodology:
-
Weighing: Accurately weigh ~10 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity. -
Acquisition Parameters:
-
Processing: Phase correction (manual), Baseline correction (polynomial). Integrate the
singlet of the analyte ( ppm) and the IS ( ppm).
Calculation:
Protocol B: Chromatographic Purity (HPLC-UV/MS)
Use this protocol to qualify "Working Standards" against the Primary Standard characterized in Protocol A.
System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Gradient Table:
| Time (min) | % Buffer (0.1% Formic Acid) | % Acetonitrile | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 90 | 10 | 1.0 |
Detection:
-
UV: 235 nm (Max absorption for benzoxazine core) and 210 nm (for non-conjugated impurities).
-
MS: ESI Positive Mode (Target Mass: ~203.16 Da for
).
Acceptance Criteria for Working Standard:
-
Chromatographic Purity:
.[3][4] -
No single impurity
. -
Relative Response Factor (RRF) vs. Primary Standard:
.
Workflow Visualization: Characterization Pipeline
The following diagram outlines the rigorous workflow required to certify a reference standard for this molecule, ensuring E-E-A-T compliance.
Caption: Step-by-step workflow for characterizing 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, emphasizing the critical role of 19F qNMR for final potency assignment.
References
-
BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS Number: 111161-02-1 Chemical Class: Halogenated Heterocycle / Benzoxazine Derivative Primary Hazard: Irritant, Organofluorine Combustion Byproducts (HF)
Executive Summary: The Operational Standard
For researchers and facility managers, the disposal of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine requires strict adherence to Halogenated Organic Waste protocols. Unlike non-fluorinated benzoxazines, the presence of the trifluoromethyl (
Immediate Directive: Do NOT mix this compound with general organic solvents (non-halogenated) or aqueous waste streams. Segregation is the single most critical step in the disposal lifecycle.
Hazard Profile & Waste Characterization
To ensure downstream compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, this compound must be characterized correctly at the point of generation.
Physicochemical Properties Affecting Disposal
| Property | Characteristic | Disposal Implication |
| Molecular Stability | High (due to | Requires high incineration temperatures ( |
| Combustion Byproducts | CRITICAL: Incineration without acid gas scrubbers releases highly corrosive and toxic HF gas. | |
| Water Solubility | Low / Lipophilic | Do not flush to sewer. Toxic to aquatic life with long-lasting effects.[1] |
| Reactivity | Stable under normal conditions | Can be stored safely in standard HDPE or glass waste containers. |
GHS Hazard Classification (Predicted/Typical for Class)
While specific SDS data for this CAS may vary by vendor, treat as follows:
-
H302: Harmful if swallowed.[2]
Laboratory-Level Disposal Protocol (Bench-to-Bin)
This protocol ensures that the waste is prepared for the specific requirements of commercial incineration facilities.
Step 1: Waste Segregation (The "Golden Rule")
The most common compliance failure is mixing fluorinated intermediates with non-halogenated solvents (e.g., Acetone, Ethanol).
-
Action: Designate a specific waste carboy labeled "HALOGENATED ORGANIC WASTE."
-
Why? Commercial disposal facilities test the Total Halogen Content (TOX). If a "Non-Halogenated" drum tests positive for fluorine, the entire shipment may be rejected or re-billed at a premium "High BTU/Halogen" rate.
Step 2: Chemical Quenching (If in Reaction Mixture)
If the benzoxazine is part of a reaction mixture containing reactive reagents (e.g., hydrides, acid chlorides):
-
Quench the reaction fully (e.g., with saturated
or water) before adding to the waste container. -
Separate phases if possible. The organic phase containing the benzoxazine goes to Halogenated Waste . The aqueous phase (if free of organics) can often go to Aqueous Waste, but check local limits for fluorinated organics in water.
Step 3: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) carboys are preferred. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Must List: "6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine" (Do not use abbreviations like "TFM-Benz").
-
Constituents: List the solvent percentage (e.g., "Dichloromethane 90%, Benzoxazine 10%").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Visualizing the Workflow
Diagram 1: Waste Segregation Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating trifluoromethyl-benzoxazine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute mandates the "Halogenated" waste stream.
Downstream Disposal: The Incineration Process
As a scientist, understanding the "End of Life" for your chemistry is vital for environmental stewardship.
-
Collection: Licensed hazardous waste haulers collect the Halogenated Waste drums.
-
Blending: The waste is blended with other high-BTU fuels to ensure steady combustion.
-
Thermal Oxidation:
-
The material is injected into a rotary kiln incinerator operating at 1100°C – 1200°C .
-
Mechanism: The strong
bonds (bond energy ~485 kJ/mol) are cleaved. -
Reaction:
(Hydrogen Fluoride).
-
-
Gas Scrubbing:
-
The flue gas passes through a Caustic Scrubber (typically Sodium Hydroxide,
). -
Neutralization:
. -
This prevents acid rain formation and toxic release.
-
Diagram 2: The Destruction Lifecycle
Caption: The industrial destruction pathway. The scrubber stage is the critical control point for fluorinated organic waste.
Emergency Procedures (Spill & Exposure)
In the event of a spill of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine:
-
Small Spill (< 50 mL/g):
-
Evacuate the immediate area to avoid inhaling dust/vapors.[2][4][5][6]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use a standard inert absorbent (Vermiculite, Sand, or Commercial Spill Pads). Do not use sawdust (flammability risk).
-
Clean: Wipe area with soap and water.[2][5] Place all cleanup materials into a wide-mouth jar labeled "Hazardous Waste (Debris) - Toxic."
-
-
Large Spill:
-
Alert EHS immediately.
-
Do not attempt cleanup without respiratory protection (N95 or half-mask with organic vapor/particulate cartridges) due to potential respiratory irritation (H335).
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[7][8] Washington, D.C. [Link]
-
Gujarat Fluorochemicals Limited. (2023). Incineration study on Fluoropolymers at their End-of-Life: HF Formation and Neutralization.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Halogenated Organics. Centers for Disease Control and Prevention. [Link]
Sources
- 1. labbox.es [labbox.es]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. carlroth.com [carlroth.com]
- 7. lawbc.com [lawbc.com]
- 8. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
